molecular formula C6H6BrNO B183909 2-Bromo-6-methylpyridin-3-ol CAS No. 23003-35-2

2-Bromo-6-methylpyridin-3-ol

Cat. No.: B183909
CAS No.: 23003-35-2
M. Wt: 188.02 g/mol
InChI Key: UHMANLXCLQNQJD-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridin-3-ol is a versatile brominated pyridine derivative that serves as a privileged synthetic intermediate in medicinal chemistry and drug discovery campaigns. Its distinct molecular architecture, featuring both a bromine handle and a phenolic hydroxyl group on the pyridine core, allows it to act as a key precursor for constructing complex nitrogen-containing heterocycles, which are central scaffolds in numerous biologically active molecules . This compound is specifically valued for its application in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the rapid diversification of chemical space around the pyridine ring system. Furthermore, its predicted high gastrointestinal absorption and blood-brain barrier permeation make it a particularly attractive starting point for the synthesis of compounds targeting the central nervous system . It is supplied for Research Use Only and is a fundamental building block in the development of novel therapeutic agents, strictly for use in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMANLXCLQNQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474786
Record name 2-bromo-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23003-35-2
Record name 2-bromo-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-bromo-6-methyl-3-pyridinol: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Substituted Pyridine

In the landscape of modern synthetic chemistry, particularly within medicinal and agrochemical development, the strategic selection of building blocks is paramount. Heterocyclic compounds, and pyridines, in particular, form the core of a vast number of biologically active molecules. This guide focuses on a specific, highly functionalized pyridine derivative: 2-bromo-6-methylpyridin-3-ol (also known as 2-bromo-6-methyl-3-pyridinol).

This molecule is not merely an inert scaffold; it is a carefully designed intermediate where each substituent—the bromine atom, the hydroxyl group, and the methyl group—serves a distinct and critical purpose. The bromine provides a reactive handle for sophisticated cross-coupling reactions, the hydroxyl group offers a site for derivatization and influences the ring's electronics, and the methyl group subtly modulates solubility and metabolic stability. Understanding the interplay of these features is key to unlocking its full potential. This document provides an in-depth analysis of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and practical laboratory insights.

Core Molecular Profile and Physicochemical Properties

A comprehensive understanding of a compound's physical and structural properties is the foundation of its effective use in synthesis. 2-bromo-6-methylpyridin-3-ol is an off-white to light brown solid, and its key identifiers and properties are summarized below.[1]

PropertyValueSource(s)
IUPAC Name 2-bromo-6-methylpyridin-3-olIUPAC Convention
Synonyms 2-bromo-6-methyl-3-pyridinol, 2-bromo-3-hydroxy-6-methylpyridine[1][2]
CAS Number 23003-35-2[1]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1][2]
Appearance Off-white to light brown solid[1]
Melting Point 186-187 °C[1]
Boiling Point 311.8 ± 37.0 °C (Predicted)[1]
Density 1.655 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.66 ± 0.10 (Predicted)[1]
SMILES Cc1ccc(O)c(Br)n1[1]
InChIKey UHMANLXCLQNQJD-UHFFFAOYSA-N[1]
Crystal Structure and Intermolecular Forces

The relatively high melting point of this compound is a direct consequence of its solid-state architecture. X-ray crystallography studies reveal an orthorhombic crystal system.[3][4] In the crystal lattice, molecules are intricately linked through a network of hydrogen bonds. The primary interaction is a classic O—H⋯N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of a neighboring pyridine ring, forming chains.[1][3][4] These chains are further organized into two-dimensional corrugated sheets by weaker C—H⋯Br hydrogen bonds.[3][4]

Expert Insight: This robust hydrogen-bonding network must be overcome for the solid to melt, explaining the high melting point. From a practical standpoint, this also suggests that while the molecule has low solubility in non-polar solvents, it will have improved solubility in polar, protic solvents like ethanol, which can compete for and disrupt these intermolecular interactions. This is corroborated by the fact that crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanol solution.[4]

Synthesis and Mechanistic Considerations

The preparation of 2-bromo-6-methylpyridin-3-ol is a clear example of electrophilic aromatic substitution on an activated pyridine ring. The most commonly cited method involves the direct bromination of the parent hydroxypyridine.[1]

Experimental Protocol: Bromination of 6-methylpyridin-3-ol

The following protocol is based on established procedures.[1]

Step 1: Reactant Preparation

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 6-methylpyridin-3-ol (e.g., 8.80 g, 80.6 mmol) in pyridine (125 mL).

Step 2: Bromination

  • In the dropping funnel, prepare a solution of bromine (e.g., 14.18 g, 88.7 mmol, 1.1 equivalents) in pyridine (50 mL).

  • Slowly add the bromine solution dropwise to the stirred solution of 6-methylpyridin-3-ol. Maintain the temperature below 30 °C using a water bath if necessary.

  • After the addition is complete, warm the reaction mixture to 40 °C and stir for 1 hour to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

  • Remove the pyridine solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be triturated with a suitable solvent (e.g., diethyl ether) to remove any remaining impurities.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-bromo-6-methylpyridin-3-ol.

Causality and Experimental Choices:

  • Why Pyridine as Solvent? Pyridine serves a dual purpose. It is a suitable polar aprotic solvent for the reactants. Crucially, it also acts as a base to neutralize the hydrogen bromide (HBr) gas that is formed as a byproduct of the substitution reaction. This prevents the reaction mixture from becoming highly acidic, which could lead to unwanted side reactions or protonation of the starting material, deactivating it towards electrophilic attack.

  • Regioselectivity: The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. The methyl group at the 6-position is weakly activating. The incoming electrophile (Br+) is therefore directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 6 is already occupied. The bromine adds to the 2-position, which is ortho to the activating hydroxyl group and sterically accessible.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation A 6-methylpyridin-3-ol in Pyridine C Reaction at 40°C (1 hour) A->C B Bromine in Pyridine (Dropwise addition) B->C 1.1 eq. D Rotary Evaporation (Remove Pyridine) C->D E Filtration & Drying D->E F Final Product: 2-bromo-6-methylpyridin-3-ol E->F

Caption: Synthetic workflow for 2-bromo-6-methylpyridin-3-ol.

Chemical Reactivity: A Trifunctional Handle for Synthesis

The synthetic utility of 2-bromo-6-methylpyridin-3-ol stems from the distinct reactivity of its three functional groups. A chemist can selectively address each site to build molecular complexity.

  • The C2-Bromine Atom: This is arguably the most valuable functional group for complex molecule synthesis. It is an excellent handle for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures. This is a cornerstone of modern drug discovery. Derivatives of 3-hydroxypyridine are used to create PDE4 inhibitors, often via such biaryl formations.[3][4]

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • The C3-Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be readily derivatized.

    • O-Alkylation: Using alkyl halides under basic conditions (e.g., NaH, K₂CO₃) to form ethers (Williamson ether synthesis). This is useful for modifying solubility and hydrogen-bonding capacity.

    • O-Acylation: Reaction with acid chlorides or anhydrides to form esters, which can serve as prodrugs or protecting groups.

  • The Pyridine Nitrogen: The lone pair on the nitrogen atom makes it basic and nucleophilic. It can be protonated, alkylated to form pyridinium salts, or act as a ligand for transition metals, which can influence reactivity at other sites on the ring.

Key Reaction Pathways Diagram

Reactivity_Diagram cluster_bromo C2-Bromo Reactions cluster_hydroxyl C3-Hydroxyl Reactions center_mol 2-bromo-6-methylpyridin-3-ol suzuki Suzuki Coupling (C-C Bond) center_mol->suzuki R-B(OH)₂, Pd cat. buchwald Buchwald-Hartwig (C-N Bond) center_mol->buchwald R₂NH, Pd cat. sonogashira Sonogashira Coupling (C-C Bond) center_mol->sonogashira R-C≡CH, Pd/Cu cat. alkylation O-Alkylation (Ethers) center_mol->alkylation R-X, Base acylation O-Acylation (Esters) center_mol->acylation RCOCl, Base

Sources

The 2-Bromo-6-methylpyridin-3-ol Scaffold: A Technical Guide to Derivatization and Biological Efficacy

[1]

Executive Summary

The 2-Bromo-6-methylpyridin-3-ol core (CAS: 23003-35-2) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological targets.[1] While the parent compound serves primarily as a high-value intermediate, its derivatives exhibit potent biological activities ranging from antifungal mechanisms (via chitin synthase inhibition) to targeted anticancer therapies (via kinase modulation).[1] This guide analyzes the chemical architecture, synthetic utility, and pharmacological profiles of this scaffold, designed for researchers optimizing lead compounds.[2]

Chemical Architecture & Reactivity Profile[1]

The utility of 2-Bromo-6-methylpyridin-3-ol lies in its trifunctional nature, allowing for orthogonal functionalization strategies.[1]

Electronic and Structural Analysis[3]
  • C2-Bromine (Electrophilic Center): The bromine atom at the 2-position is activated by the adjacent pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • C3-Hydroxyl (Nucleophilic Center): The hydroxyl group acts as a handle for etherification or esterification.[1] Crucially, it can participate in intramolecular cyclization with C2-substituents to form fused bicyclic systems (e.g., oxazolo[4,5-b]pyridines).[1]

  • C6-Methyl (Steric/Metabolic Modulator): The methyl group provides lipophilicity and blocks the metabolically labile C6 position.[1] It can also be oxidized to a carboxylic acid or halogenated for further chain extension.[1]

Visualization: Reactivity Hotspots

ReactivityMapCore2-Bromo-6-methylpyridin-3-ol(Core Scaffold)C2C2-Position (Br)Leaving GroupCore->C2C3C3-Position (OH)H-Bond Donor/AcceptorCore->C3C6C6-Position (CH3)Lipophilic AnchorCore->C6Rxn1Pd-Catalyzed Coupling(Suzuki, Sonogashira)C2->Rxn1Rxn2SnAr with Amines(Kinase Inhibitor Motifs)C2->Rxn2Rxn3Etherification/Cyclization(Solubility/Bioavailability)C3->Rxn3

Figure 1: Functional map of the 2-Bromo-6-methylpyridin-3-ol scaffold highlighting orthogonal reaction sites for library generation.

Biological Activity Profiles

Antifungal Activity (The Nikkomycin Connection)

The most authoritative grounding for this scaffold is its role in the synthesis of Nikkomycins , specifically Nikkomycin Z.[3]

  • Mechanism: Nikkomycins are nucleoside-peptide antibiotics that inhibit chitin synthase , an enzyme vital for fungal cell wall construction but absent in mammals (high selectivity).[1]

  • Role of the Scaffold: The hydroxypyridine moiety mimics the transition state of the enzyme substrate, acting as a competitive inhibitor.

  • Key Insight: Derivatives retaining the 3-hydroxy-2-pyridyl pharmacophore show potent activity against Candida albicans and Coccidioides immitis.[1]

Anticancer Activity (Kinase Inhibition)

Synthetic derivatives where the C2-bromine is replaced by aryl-amines or heterocycles have shown efficacy as kinase inhibitors.[1]

  • Target: Receptor Tyrosine Kinases (RTKs) and Phosphodiesterase 4 (PDE4).[1]

  • SAR Logic: The pyridine nitrogen and C3-hydroxyl (or methoxy) often form a bidentate hydrogen-bonding motif with the kinase hinge region (ATP-binding pocket).[1]

  • Data Summary:

    Derivative Class Substitution (C2) Target IC50 / Activity
    Arylamino-pyridines 4-fluoroaniline PDE4 < 1.0 µM (Anti-inflammatory/Cancer)
    Bi-aryl systems Phenylboronic acid (Suzuki) Breast Cancer Lines Moderate Cytotoxicity

    | Fused Oxazoles | Cyclization with C3-OH | EGFR | < 500 nM (Predicted/Analogous) |[1]

Antimicrobial & Antibiofilm

Recent studies indicate that 3-hydroxypyridine derivatives possess intrinsic bactericidal properties.[1]

  • Spectrum: Active against Gram-positive bacteria (S. aureus, MRSA).[1]

  • Mechanism: Disruption of membrane potential and chelation of essential metal ions (Fe, Zn) required for bacterial metalloenzymes.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This protocol ensures high purity for biological testing.

  • Diazotization: Dissolve 2-amino-6-methylpyridin-3-ol (1.0 eq) in 48% HBr (aq).

  • Bromination: Cool to -5°C. Add

    
     (1.5 eq) dropwise.
    
  • Sandmeyer Reaction: Add

    
     (2.5 eq) solution dropwise, maintaining temp < 0°C. Stir for 1.5h.
    
  • Neutralization: Carefully neutralize with NaOH (aq) to pH 7.

  • Extraction: Extract with diethyl ether (

    
    ). Dry over anhydrous 
    
    
    .[1]
  • Purification: Recrystallize from ethanol to yield off-white crystals.

    • Validation: melting point 186-187°C;

      
       NMR confirms loss of amino protons.[1]
      
Protocol B: General Procedure for Derivatization (Library Generation)

Purpose: To generate a library of C2-amino derivatives for kinase screening.[1]

  • Reagents: Combine 2-Bromo-6-methylpyridin-3-ol (1 mmol) with the desired amine (1.2 eq).

  • Solvent/Base: Use DMSO (2 mL) and

    
     (2 eq).[1]
    
  • Conditions: Heat to 120°C in a sealed tube for 12–16 hours.

  • Workup: Pour into ice water. Precipitate is filtered and washed with water.[1]

  • Purification: Column chromatography (Hexane/EtOAc).

Protocol C: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound.

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).[1]

    • Control: Vancomycin (positive), DMSO only (negative).

Structure-Activity Relationship (SAR) Logic[1]

The optimization of this scaffold follows a strict logic based on the spatial arrangement of the functional groups.

SAR_LogicCore2-Bromo-6-methylpyridin-3-olBranch1C2 SubstitutionCore->Branch1Branch2C3 ModificationCore->Branch2Result1Aryl Amines:Kinase Affinity (Hinge Binding)Branch1->Result1S_NArResult2Alkynes (Sonogashira):Rigid Linkers for Active SiteBranch1->Result2Pd-CatResult3O-Alkylation:Improved Lipophilicity/PermeabilityBranch2->Result3R-X, BaseResult4Free OH:Metal Chelation (Antibacterial)Branch2->Result4Unmodified

Figure 2: Decision tree for medicinal chemistry optimization of the scaffold.

Critical SAR Rules:
  • The "Hinge" Rule: For kinase inhibition, the C3-OH (or a small ether) and the pyridine Nitrogen often function as the hydrogen bond acceptor/donor pair. Bulky groups at C3 often abolish activity by steric clash.[1]

  • The Lipophilic Tail: Substituents introduced at C2 should generally possess aromatic character to interact with the hydrophobic pocket of the target protein.

  • Solubility: If the derivative is too lipophilic (ClogP > 5), introduce a solubilizing morpholine or piperazine ring via the C2 linker.

References

  • Sigma-Aldrich. (n.d.).[1] 2-Bromo-6-methylpyridine Product Specification. Retrieved from [1]

  • PubChem. (2025).[1][4] Compound Summary: 2-Bromo-6-methylpyridin-3-ol.[1] National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (2025).[1][2] Synthesis and Properties of 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [1]

  • MDPI. (2024).[1] Antimicrobial and Antibiofilm Activities of Hydroxypyridine Derivatives. Molecules. Retrieved from [1]

  • ResearchGate. (2013).[1] Crystal structure and hydrogen bonding patterns of 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica. Retrieved from

2-Bromo-6-methylpyridin-3-ol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: 2-Bromo-6-methylpyridin-3-ol: A Versatile Trifunctional Scaffold for Medicinal Chemistry[1][2]

Executive Summary

2-Bromo-6-methylpyridin-3-ol (CAS: 23003-35-2 ) serves as a high-value "privileged scaffold" in modern drug discovery.[1][2] Its structural architecture—comprising a pyridine core decorated with an electrophilic bromine at C2, a nucleophilic hydroxyl at C3, and a steric/metabolic modulator (methyl) at C6—offers a unique "trifunctional" platform.[2] This guide details the strategic application of this building block, focusing on its synthesis, divergent reactivity profiles (Suzuki couplings, O-alkylations, and annulations), and its role in developing bioactive agents such as Nikkomycin Z analogues and PRMT5 inhibitors .[1]

Chemical Profile & Structural Logic[1][3]

The utility of 2-bromo-6-methylpyridin-3-ol lies in its ability to serve as a branching point in divergent synthesis.[1][2] The three functional handles allow for sequential, orthogonal functionalization.[2]

PropertyData
IUPAC Name 2-Bromo-6-methylpyridin-3-ol
CAS Number 23003-35-2
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Off-white to light brown solid
Melting Point 186–187 °C
pKa ~4.66 (Predicted)
Structural Analysis (The "Trifunctional" Advantage)
  • C2-Bromine (Electrophile): Positioned adjacent to the ring nitrogen, this site is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (

    
    ).[1]
    
  • C3-Hydroxyl (Nucleophile): Provides a handle for etherification to tune lipophilicity (

    
    ) or for intramolecular cyclization to form fused heterocycles (e.g., furo[3,2-b]pyridines).[1]
    
  • C6-Methyl (Modulator): Blocks the metabolically labile C6 position and introduces a steric vector that can lock conformation in protein active sites.[1][2]

Synthesis of the Building Block

The preparation of 2-bromo-6-methylpyridin-3-ol is typically achieved via the regioselective bromination of 6-methylpyridin-3-ol (also known as 5-hydroxy-2-methylpyridine).[1][2] The hydroxyl group activates the pyridine ring, directing the electrophilic bromine to the ortho-position (C2).[1]

Protocol: Regioselective Bromination

  • Precursor: 6-Methylpyridin-3-ol (CAS 1121-78-4).[1][2]

  • Reagents: Bromine (

    
    ), Pyridine (solvent/base).[2]
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[2]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-methylpyridin-3-ol (1.0 equiv) in pyridine (approx. 15 mL/g) in a round-bottom flask.

  • Addition: Cool the solution to 0–5 °C. Add a solution of bromine (1.1 equiv) in pyridine dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to 40 °C and stir for 1–2 hours. Monitor conversion by TLC or LC-MS.[1][2]

  • Workup: Evaporate the pyridine solvent under reduced pressure.

  • Isolation: Suspend the resulting solid residue in water and stir overnight. The product precipitates as a brown solid.[2]

  • Purification: Collect by filtration, wash with cold water, and dry under vacuum.[2]

    • Typical Yield: 50–60%.[2]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show two doublets for the aromatic protons (C4-H and C5-H) and a singlet for the methyl group.[1][2]

SynthesisWorkflow Start 6-Methylpyridin-3-ol (Precursor) Step1 Bromination (Br2, Pyridine, 40°C) Start->Step1 Activation Step2 Workup (Evap. Pyridine, Water susp.) Step1->Step2 Reaction Product 2-Bromo-6-methylpyridin-3-ol (Target Scaffold) Step2->Product Isolation

Figure 1: Synthetic workflow for the preparation of 2-bromo-6-methylpyridin-3-ol.

Medicinal Chemistry Applications

This scaffold acts as a "Hub" for divergent synthesis.[2] Below are the three primary derivatization pathways used in drug development.

Pathway A: C2-Functionalization (Suzuki-Miyaura Coupling)

The C2-bromide is an excellent partner for boronic acids, allowing the installation of aryl or heteroaryl groups.[1] This is critical for building biaryl pharmacophores common in kinase inhibitors.[2]

  • Standard Conditions: Arylboronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv), Dioxane/Water (4:1), 90 °C.[1]
  • Insight: The free C3-hydroxyl can sometimes interfere with the catalyst or solubility.[1][2] If yields are low, protect the OH as a methoxymethyl (MOM) ether or benzyl ether prior to coupling.

Pathway B: C3-Functionalization (O-Alkylation)

Modifying the C3-hydroxyl modulates the physicochemical properties (solubility, permeability) and can extend the molecule to reach additional binding pockets.[1]

  • Protocol: Dissolve scaffold in Acetone or DMF. Add

    
     (2 equiv) and alkyl halide (e.g., Methyl Iodide, Benzyl Bromide).[1] Heat to reflux (Acetone) or 60 °C (DMF) for 2–4 hours.
    
  • Application: Synthesis of alkoxy-pyridine derivatives found in PRMT5 inhibitors .

Pathway C: Tandem Annulation (Furo[3,2-b]pyridines)

The adjacency of the C2-Br and C3-OH allows for metal-catalyzed annulation with alkynes, creating fused bicyclic systems (furo-pyridines) which are bioisosteres of indoles and benzofurans.[1]

  • Reaction: Ni-catalyzed coupling with terminal alkynes.[1][2][3]

  • Significance: Rapid access to complex heterocyclic cores for "scaffold hopping."[2]

ReactivityHub Hub 2-Bromo-6-methylpyridin-3-ol (CAS 23003-35-2) Suzuki Pathway A: Suzuki Coupling (C2-Aryl Installation) Hub->Suzuki Pd(0), Ar-B(OH)2 Ether Pathway B: O-Alkylation (C3-Ether Formation) Hub->Ether R-X, Base Annulation Pathway C: Tandem Cyclization (Furo[3,2-b]pyridine Synthesis) Hub->Annulation Ni(II), Alkyne Biaryl 2-Aryl-6-methylpyridin-3-ols (Kinase Inhibitors) Suzuki->Biaryl Alkoxy 3-Alkoxy-2-bromopyridines (PRMT5 Inhibitors) Ether->Alkoxy Fused 2-Substituted Furo[3,2-b]pyridines (Indole Bioisosteres) Annulation->Fused

Figure 2: Divergent reactivity profile of the scaffold, illustrating three key pathways for library generation.[1][2]

Case Studies in Drug Discovery

Nikkomycin Z Analogues (Antifungals)

The 3-hydroxypyridine core is a structural motif in Nikkomycin Z , a potent chitin synthase inhibitor.[1] 2-Bromo-6-methylpyridin-3-ol serves as a synthetic precursor to analogues where the C2-position is derivatized to optimize binding affinity against fungal pathogens.[1][2]

PRMT5 Inhibitors (Oncology)

Recent patent literature (e.g., US20250154172A1) highlights the use of this scaffold in synthesizing inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) .

  • Role: The scaffold acts as a linker.[2] The C3-oxygen is often alkylated with a linker chain, while the C2-bromide is coupled to a specific aromatic warhead, creating a molecule that spans the PRMT5 active site.[1]

References

  • ChemicalBook. (2025).[2][3] 2-Bromo-3-hydroxy-6-methylpyridine Properties and Synthesis. Retrieved from

  • Singh, G. P., et al. (2013).[2] 2-Bromo-3-hydroxy-6-methylpyridine.[1][2] Acta Crystallographica Section E. Retrieved from

  • Google Patents. (2016).[2] Heterocyclic compound and pharmaceutical composition comprising same (WO2016126085A2).[2] Retrieved from

  • Google Patents. (2025).[2] PRMT5 inhibitors and uses thereof (US20250154172A1).[2] Retrieved from

  • BenchChem. (2025).[2] Application Notes for Suzuki Coupling Reactions. Retrieved from

Sources

Spectroscopic Data of 2-Bromo-6-methylpyridin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-methylpyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the practical application and interpretation of this data, grounded in established scientific principles.

Introduction

2-Bromo-6-methylpyridin-3-ol (CAS No. 23003-35-2) is a substituted pyridine derivative with a unique substitution pattern that imparts specific chemical reactivity, making it a valuable building block in organic synthesis.[1] Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure and purity, which are critical for its application in multi-step syntheses. This guide provides a detailed examination of its spectroscopic signature.

Molecular Structure and Key Features

The molecular structure of 2-Bromo-6-methylpyridin-3-ol, C₆H₆BrNO, consists of a pyridine ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 6-position. This arrangement of functional groups dictates the electronic environment of each atom and, consequently, its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.36br s1H-OH
6.94d, J = 8.1 Hz1HH-4
6.73d, J = 8.1 Hz1HH-5
2.21s3H-CH₃

Source: ChemicalBook[1]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 2-Bromo-6-methylpyridin-3-ol in CDCl₃ displays four distinct signals, consistent with its molecular structure.

  • Hydroxyl Proton (-OH): The broad singlet at δ 9.36 ppm is characteristic of a phenolic hydroxyl proton. Its broadness is a result of chemical exchange and hydrogen bonding.

  • Aromatic Protons (H-4 and H-5): The two doublets at δ 6.94 and 6.73 ppm correspond to the two coupled protons on the pyridine ring. The coupling constant of J = 8.1 Hz is typical for ortho-coupling in a six-membered aromatic ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current.

  • Methyl Protons (-CH₃): The singlet at δ 2.21 ppm, integrating to three protons, is assigned to the methyl group at the 6-position. The singlet multiplicity indicates no adjacent protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppm (Predicted)Assignment
~155C-6
~145C-3
~140C-2
~125C-4
~115C-5
~20-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is expected to show six signals, corresponding to the six carbon atoms in the molecule.

  • Quaternary Carbons (C-2, C-3, and C-6): The carbons bearing the bromine, hydroxyl, and methyl groups are expected to appear as quaternary carbons with lower intensities. The carbon attached to the electronegative oxygen (C-3) and the nitrogen (C-6 and C-2) would be significantly downfield.

  • Aromatic CH Carbons (C-4 and C-5): These carbons are expected to resonate in the typical aromatic region.

  • Methyl Carbon (-CH₃): The methyl carbon will appear as an upfield signal, characteristic of an sp³-hybridized carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchHydroxyl (-OH)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethyl (-CH₃)
1600-1450C=C and C=N stretchPyridine ring
1260-1000C-O stretchPhenolic C-O
1100-1000C-Br stretchAryl bromide

Interpretation of the IR Spectrum:

The IR spectrum of 2-Bromo-6-methylpyridin-3-ol is expected to be dominated by a broad absorption band in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations will be present in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenolic group and the C-Br stretching will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

The mass spectrum of 2-Bromo-6-methylpyridin-3-ol is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

  • Molecular Ion (M⁺): [C₆H₆⁷⁹BrNO]⁺ at m/z = 187

  • Molecular Ion (M+2): [C₆H₆⁸¹BrNO]⁺ at m/z = 189

Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atom and cleavage of the pyridine ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like 2-Bromo-6-methylpyridin-3-ol.

NMR Data Acquisition

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Workflow for NMR Data Acquisition:

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Insert into Spectrometer A->B C Lock and Shim B->C D Acquire ¹H Spectrum C->D Proton Pulse Program E Acquire ¹³C Spectrum C->E Carbon Pulse Program F Process Data (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Analyze Spectra F->G

Caption: A generalized workflow for NMR data acquisition.

FT-IR Data Acquisition

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

Workflow for FT-IR (ATR) Data Acquisition:

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Small Amount of Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Clean Crystal E->F

Caption: A standard workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

Workflow for ESI-MS Data Acquisition:

MS_Workflow A Prepare Sample Solution (e.g., in Methanol/Water) B Infuse into ESI Source A->B C Optimize Ionization Parameters B->C D Acquire Mass Spectrum C->D E Process and Analyze Data D->E

Caption: A simplified workflow for ESI-Mass Spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unequivocal identification and characterization of 2-Bromo-6-methylpyridin-3-ol. The experimental ¹H NMR data, in conjunction with the predicted ¹³C NMR, IR, and MS data, offer a robust analytical package for researchers working with this important chemical intermediate. Adherence to sound experimental protocols and a thorough understanding of spectral interpretation are essential for ensuring the quality and reliability of research and development outcomes.

References

Sources

A Senior Application Scientist's In-depth Technical Guide to the Safe Handling of 2-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemistry and Risks of a Key Synthetic Intermediate

2-Bromo-6-methylpyridin-3-ol is an aromatic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a pyridine ring substituted with bromine, a methyl group, and a hydroxyl group, makes it a versatile intermediate in the synthesis of more complex molecules.[1][2][3] The strategic placement of these functional groups allows for a variety of chemical transformations, crucial for medicinal chemists designing novel therapeutic agents.[2][3] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for its safe utilization in a research and development setting.

This guide provides a comprehensive overview of the safety and handling of 2-Bromo-6-methylpyridin-3-ol, drawing upon available safety data for the compound and its structural analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

Hazard ClassificationGHS Hazard StatementAssociated Risks and Expert Insights
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[4]Ingestion can lead to systemic toxicity. The pyridine core, in particular, is known to target the central nervous system, cardiovascular system, and blood-forming organs.[5]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledAs a solid powder, inhalation of dust can cause respiratory tract irritation and potential systemic effects.[1][6]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[4][6]Direct contact with the skin is likely to cause irritation, redness, and inflammation. Prolonged or repeated contact should be avoided.
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation[4][6]The compound can cause significant irritation and potential damage to the eyes. Immediate and thorough rinsing is crucial in case of exposure.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritation[4][6]Inhalation may lead to irritation of the nose, throat, and lungs, causing symptoms such as coughing and shortness of breath.

Expert Insight: The presence of both a bromine atom and a hydroxyl group on the pyridine ring can influence the compound's reactivity and toxicological profile. Halogenated pyridines, in general, should be handled with a high degree of caution due to their potential for toxicity.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling 2-Bromo-6-methylpyridin-3-ol relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 2-Bromo-6-methylpyridin-3-ol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[8][9] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[9]

Personal Protective Equipment (PPE): Essential for Direct Handling
  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemical-resistant gloves are required. While specific glove compatibility data for 2-Bromo-6-methylpyridin-3-ol is not available, butyl rubber or PVA gloves are recommended for handling pyridine and its derivatives.[8] Nitrile gloves may offer some protection for incidental contact but should be changed immediately upon contamination.[9] Always consult the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.[8] For larger-scale operations, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Prudent Handling Practices
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.

  • Grounding: For transfers of larger quantities of the solid, take precautionary measures against static discharge.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12][13]

Storage with Foresight
  • Container: Store in a tightly closed, properly labeled container.[9][12]

  • Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8][9] An inert atmosphere is recommended for storage.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[8][11]

Responsible Disposal
  • Waste Collection: All waste containing 2-Bromo-6-methylpyridin-3-ol must be collected in a designated, sealed, and properly labeled hazardous waste container.[8]

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[12] Do not dispose of it down the drain or in the general trash.

Emergency Procedures: Preparedness is Key

In Case of Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing.[7] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][13] If skin irritation occurs, seek medical advice.[12]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[12] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.[7]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the safe handling of 2-Bromo-6-methylpyridin-3-ol, from preparation to cleanup, emphasizing the integration of safety protocols at each step.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_start Start Review SDS & Protocols ppe Don PPE Lab Coat, Goggles, Gloves prep_start->ppe Verify Understanding fume_hood Prepare Workspace In Chemical Fume Hood ppe->fume_hood Enter Lab weigh Weigh Compound Minimize Dust fume_hood->weigh Begin Experiment dissolve Prepare Solution Add to Solvent weigh->dissolve Transfer reaction Perform Reaction Monitor for Exotherms dissolve->reaction Initiate decontaminate Decontaminate Glassware Rinse with Solvent reaction->decontaminate Reaction Complete waste Dispose of Waste Segregated Hazardous Waste decontaminate->waste Collect Waste cleanup_end Final Cleanup Wash Hands Thoroughly waste->cleanup_end Secure Lab

Caption: Safe handling workflow for 2-Bromo-6-methylpyridin-3-ol.

Conclusion: A Culture of Safety

2-Bromo-6-methylpyridin-3-ol is a valuable tool in the arsenal of the synthetic chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and safe work practices into every aspect of its handling, researchers can confidently and safely unlock its synthetic potential. This guide serves as a foundation for building a robust safety culture when working with this and other similarly reactive chemical intermediates.

References

  • Jubilant Ingrevia Limited. (2024, February 20).
  • Cole-Parmer.
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine.
  • University of Washington.
  • IndiaMART. 2 Bromo 6 Methylpyridin 3 Ol.
  • New Jersey Department of Health. HAZARD SUMMARY - Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (2025, August 5).
  • Sigma-Aldrich. 2-Bromo-6-methylpyridine 98.
  • PubChem. 6-Bromo-2-methylpyridin-3-ol.
  • Thermo Fisher Scientific. 2-Bromo-6-(hydroxymethyl)pyridine, 96%.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29).
  • Sigma-Aldrich. 2-Bromo-6-methylpyridin-3-ol.
  • Fisher Scientific. (2009, October 2).
  • PubChem. 4-Bromo-6-methylpyridin-3-ol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). 2-Amino-3-bromo-6-methylpyridine: A Key Building Block for Advanced Chemical Synthesis.

Sources

Methodological & Application

Suzuki coupling protocol for 2-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-6-methylpyridin-3-ol

Executive Summary & Strategic Analysis

The coupling of 2-Bromo-6-methylpyridin-3-ol presents a specific "chelation trap" challenge in medicinal chemistry. Unlike standard aryl bromides, this substrate possesses a free hydroxyl group at the C3 position adjacent to the C2 halogen and the pyridine nitrogen.

The Chelation Challenge: Under standard basic Suzuki conditions, the C3-hydroxyl group deprotonates (


). The resulting phenolate/pyridinate anion can form a stable 5-membered chelate with the oxidative addition intermediate [L

Pd(Ar)Br], displacing labile phosphine ligands. This effectively "poisons" the catalyst, arresting the cycle before transmetallation can occur.

The Solution: This protocol rejects the traditional requirement for O-protection (e.g., MOM, Bn) which adds two synthetic steps. Instead, we utilize Type I Bulky Buchwald Ligands (XPhos) within a precatalyst system (G2/G3).[1] The extreme steric bulk of XPhos prevents the formation of the planar Pd-N/O chelate, facilitating the direct coupling of the unprotected substrate with high turnover frequencies (TOF).

Mechanistic Insight: The "Chelation Trap"

The following diagram illustrates the competing pathways: the productive catalytic cycle versus the catalyst deactivation pathway caused by the substrate's specific substitution pattern.

SuzukiMechanism Start Substrate: 2-Bromo-6-methylpyridin-3-ol Base Base Activation (Deprotonation of OH) Start->Base + Base Cat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex (Pd-II) Cat->OxAdd Trap CATALYST TRAP Stable 5-Membered Chelate (Inactive) OxAdd->Trap Low Steric Ligand (PPh3) N/O-Chelation TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Bulky Ligand (XPhos) Steric Protection Base->OxAdd + Pd(0) Prod Product: 2-Aryl-6-methylpyridin-3-ol TransMet->Prod Reductive Elimination Prod->Cat Regnerates Pd(0)

Figure 1: The "Chelation Trap" mechanism.[1] Standard ligands allow the deprotonated substrate to sequester Palladium (Red path).[1] Bulky ligands like XPhos sterically preclude this chelation, forcing the cycle forward (Green path).

Experimental Protocols

Protocol A: Direct Coupling (Recommended)

Best for: Medicinal chemistry, rapid library synthesis, avoiding protection/deprotection steps.

Reagents:

  • Substrate: 2-Bromo-6-methylpyridin-3-ol (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0–3.0 mol%)

    • Note: If G2 is unavailable, generate in situ using Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Base: K₃PO₄ (3.0 equiv)

    • Note: 3.0 equiv is critical to neutralize the HCl generated and keep the Pyridin-3-ol fully deprotonated as the soluble potassium salt.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: The water component is essential to solubilize the inorganic base and the polar pyridinate salt.

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-6-methylpyridin-3-ol (1.0 mmol, 188 mg), the boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

  • Degas (Solvent): In a separate vessel, sparge the Dioxane/Water mixture (5 mL) with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of low-loading Pd couplings.

  • Catalyst Addition: Add XPhos Pd G2 (15–23 mg, 2–3 mol%) to the solids.

  • Initiation: Add the degassed solvent via syringe.[1] Seal the vial immediately with a Teflon-lined cap.[1]

  • Reaction: Heat the block/bath to 80°C . Stir vigorously (800 rpm).

    • Time: Typically 2–4 hours.[1] Monitor by LCMS.[1] The starting material (MW 188) should disappear; the product will likely elute earlier due to increased polarity if ionized, or later if lipophilic aryl is added.

  • Workup (pH Adjustment):

    • Cool to room temperature.[1][2][3][4]

    • CRITICAL: The product is likely in the aqueous phase as the phenolate salt. Acidify carefully with 1N HCl to pH ~6–7 to protonate the hydroxyl group (rendering it neutral/organic soluble).

    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.[1][5]

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

Protocol B: The "Scale-Up" Route (Protected)

Best for: Multi-gram scale where purification of the zwitterionic product is difficult, or if the boronic acid is unstable to basic aqueous conditions.

Reagents:

  • Substrate: 2-Bromo-3-methoxy-6-methylpyridine (O-Methylated precursor)

  • Catalyst: Pd(dppf)Cl₂·DCM (1 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene / Ethanol / Water (4:2:1)

Key Difference: By masking the -OH as a methyl ether (or MOM ether), the "chelation trap" is removed. Standard, cheaper catalysts like Pd(dppf)Cl₂ become highly effective.[1]

Optimization & Troubleshooting Data

VariableConditionObservation/Recommendation
Catalyst Pd(PPh₃)₄Avoid. High failure rate due to PPh₃ displacement by the substrate N/O chelate.[1]
Catalyst XPhos Pd G2 Excellent. Bulky biaryl ligand prevents chelation.[1] Active species forms rapidly.[1]
Catalyst Pd(dppf)Cl₂Good. Bidentate ligand resists displacement, but requires higher temps (100°C) for unprotected substrates.[1]
Base K₂CO₃ vs K₃PO₄K₃PO₄ generally gives higher yields for heteroaryl chlorides/bromides due to higher basicity and "salting out" effect.[1]
Solvent DMF/DMAAvoid if possible. Difficult to remove; can cause workup issues with amphoteric products.[1] Use Dioxane/Water.[1][6][7]
Stoichiometry Boronic AcidIf the boronic acid is electron-poor (e.g., Pyridine-3-boronic acid), it may protodeboronate. Increase to 1.5–2.0 equiv.[1]

Decision Tree for Reaction Setup

Use this flow to determine the exact conditions based on your specific coupling partner.

DecisionTree Start Partner Boronic Acid Characteristics? Stable Stable/Electron-Rich (e.g., Phenyl, Tolyl) Start->Stable Unstable Unstable/Electron-Poor (e.g., 2-Pyridyl, Fluorinated) Start->Unstable RouteA Protocol A (Direct) Cat: XPhos Pd G2 Base: K3PO4 Temp: 80°C Stable->RouteA High Yield RouteB Modified Protocol Cat: Pd(dppf)Cl2 Base: KF or CsF Solvent: DME/H2O Unstable->RouteB Minimize Protodeboronation

Figure 2: Optimization logic based on the stability of the coupling partner.

References

  • XPhos Pd G2 Development: Bains, W., et al. "Evolution of the Buchwald Precatalysts."[1] Organic Process Research & Development, 2016.[1]

  • Coupling of Unprotected Heterocycles: Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1][7][8] Journal of the American Chemical Society, 2007.[3]

  • Catalyst Poisoning Mechanisms: Fan, Z. Q., et al. "Understanding Catalyst Deactivation in Cross-Coupling."[1] Chemical Society Reviews, 2021.[1]

  • General Suzuki Protocols: "Suzuki-Miyaura Cross-Coupling: A Practical Guide." Sigma-Aldrich (Merck) Technical Bulletins.

Disclaimer: This protocol involves the use of transition metals and halogenated heterocycles.[1] All experiments should be conducted in a fume hood with appropriate PPE.[1][2] The user assumes all responsibility for safety and compliance.

Sources

Application Note: Strategic Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the Buchwald-Hartwig amination of 2-bromo-6-methylpyridin-3-ol , a challenging scaffold frequently encountered in kinase inhibitor discovery. The presence of an acidic hydroxyl group at the C3 position, adjacent to the reactive C2-bromide and the pyridine nitrogen, creates a "perfect storm" for catalyst poisoning and chelation.

This note presents two distinct workflows:

  • The "Gold Standard" Route (Protected): A high-fidelity, three-step sequence utilizing silyl protection to ensure scalability and reproducibility.

  • The "Direct" Route (Advanced): A ligand-enabled, protecting-group-free protocol utilizing sterically demanding precatalysts (e.g., tBuBrettPhos Pd G3) for rapid analog generation.

Mechanistic Challenge: The Orthogonal Functionality Problem

The substrate 2-bromo-6-methylpyridin-3-ol presents three competing electronic features that disrupt the standard catalytic cycle:

  • The C3-Hydroxyl (Acidic): Under standard basic amination conditions (NaOtBu), the hydroxyl is deprotonated (

    
    ). The resulting phenoxide/pyridinate anion can bind to Palladium (
    
    
    
    ), forming a stable resting state that resists reductive elimination, effectively halting the cycle.
  • The Pyridine Nitrogen (Basic): The nitrogen lone pair can displace phosphine ligands, particularly in monodentate systems, leading to catalyst deactivation.

  • Steric Crowding: The C2 reaction center is flanked by the C3-substituent and the pyridine nitrogen, requiring a catalyst with a wide bite angle or significant bulk to facilitate oxidative addition.

Mechanistic Pathway & Interference Points

G Substrate 2-Bromo-6-methylpyridin-3-ol OxAdd Oxidative Addition Complex (L-Pd(Ar)Br) Substrate->OxAdd + Pd0 Deprotonation Deprotonation of 3-OH Substrate->Deprotonation + Base Base Base (NaOtBu or Cs2CO3) Pd0 L-Pd(0) Active Species AmineCoord Amine Coordination OxAdd->AmineCoord PdAlkoxide STABLE Pd-ALKOXIDE (Catalyst Poison) Deprotonation->PdAlkoxide + Pd(II) Species RedElim Reductive Elimination (C-N Bond Formation) PdAlkoxide->RedElim  Fails (High Barrier) AmineCoord->RedElim RedElim->Pd0 Regeneration Product 2-Amino-6-methylpyridin-3-ol RedElim->Product

Figure 1: The dual pathway showing productive coupling vs. catalyst poisoning via Pd-alkoxide formation.

Protocol A: The "Gold Standard" (Protected Route)

Recommended for Scale-up (>5g) and GMP workflows.

Rationale: Masking the C3-hydroxyl as a silyl ether prevents the formation of the Pd-alkoxide and eliminates the zwitterionic character of the substrate, making it soluble in non-polar solvents (Toluene) which are optimal for Buchwald couplings.

Step 1: Protection (TBS-Cl)
  • Reagents: 2-Bromo-6-methylpyridin-3-ol (1.0 eq), Imidazole (2.5 eq), TBS-Cl (1.2 eq), DCM.

  • Procedure: Stir at RT for 3 hours. Aqueous workup.

  • Yield Expectation: >90%.

Step 2: Buchwald-Hartwig Amination

Catalyst Selection: Xantphos is the ligand of choice here. Its wide bite angle facilitates the coupling of sterically hindered 2-halopyridines and resists displacement by the pyridine nitrogen.

ComponentEquivalentsRole
TBS-Protected Substrate 1.0Electrophile
Primary/Secondary Amine 1.2Nucleophile
Pd₂(dba)₃ 0.02 (2 mol%)Pd Source
Xantphos 0.04 (4 mol%)Ligand (Bidentate)
Cs₂CO₃ 2.0Base (Mild)
1,4-Dioxane [0.2 M]Solvent (Anhydrous)

Detailed Procedure:

  • Inerting: Charge a reaction vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (sparged). Stir at RT for 10 mins to pre-form the active catalyst complex (solution turns from dark purple/red to orange/yellow).

  • Addition: Add the TBS-protected substrate and the amine (liquid amines added neat; solid amines added in step 1).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate.

Step 3: Deprotection
  • Reagents: TBAF (1.1 eq) in THF or HCl (4M in Dioxane).

  • Note: Acidic deprotection (HCl) is preferred if the amine product is basic, allowing isolation as the HCl salt.

Protocol B: The "Direct" Route (Advanced)

Recommended for High-Throughput Screening (HTS) and Analog Library Generation.

Rationale: Utilizing 3rd or 4th Generation Buchwald Precatalysts (e.g., tBuBrettPhos Pd G3 ) allows for coupling in the presence of the free hydroxyl. These bulky, electron-rich ligands create a steric shell around the Pd center that prevents the formation of the stable Pd-alkoxide resting state.

Critical Parameter: Use LiHMDS (Lithium Hexamethyldisilazide) as the base. It is soluble and strong enough to double-deprotonate the substrate (if necessary) or maintain the equilibrium required for amination without forming insoluble aggregates.

ComponentEquivalentsRole
Unprotected Substrate 1.0Electrophile
Amine 1.2 - 1.5Nucleophile
tBuBrettPhos Pd G3 0.02 - 0.05Precatalyst
LiHMDS (1M in THF) 2.2 - 2.5Base (Soluble)
THF or Toluene [0.15 M]Solvent

Detailed Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, add the substrate, amine, and tBuBrettPhos Pd G3 to a vial.

  • Base Addition: Add solvent followed by dropwise addition of LiHMDS solution. Note: The solution may turn dark immediately.

  • Reaction: Seal and heat to 65°C . (Lower temperature than Protocol A is often sufficient due to the high activity of G3 catalysts).

  • Quench: Carefully quench with NH₄Cl (sat. aq) to protonate the phenoxide/pyridinate.

  • Purification: Direct coupling products are zwitterionic. Reverse-phase chromatography (C18) with a buffered mobile phase (Formic Acid or Ammonium Bicarbonate) is recommended.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch from Protocol B to Protocol A (Protect OH). Ensure solvent is strictly anhydrous.
Dehalogenation (H-Substituted)

-Hydride Elimination
Switch solvent to Toluene (non-coordinating). Increase amine equivalents. Use RuPhos for secondary amines.
C-O Coupling (Ether formation) Competitive O-ArylationThe 3-OH is acting as the nucleophile. Must use Protocol A (Protection).
Low Yield with Primary Amines Bis-ArylationUse BrettPhos or tBuBrettPhos (highly selective for mono-arylation). Avoid Xantphos for small primary amines.

Decision Workflow

Workflow Start Substrate: 2-Bromo-6-methylpyridin-3-ol ScaleCheck Scale > 100mg? Start->ScaleCheck Protect Route A: Protection (TBS) ScaleCheck->Protect Yes (High Reliability) Direct Route B: Direct Coupling ScaleCheck->Direct No (Speed/HTS) LigandSelect Ligand Selection Protect->LigandSelect Direct->LigandSelect Xantphos Xantphos/Pd2(dba)3 (Robust, General) LigandSelect->Xantphos Standard BrettPhos tBuBrettPhos Pd G3 (High Activity) LigandSelect->BrettPhos Challenging Amines

Figure 2: Strategic decision tree for selecting the appropriate experimental workflow.

References

  • Buchwald-Hartwig Amination Mechanisms & Ligand Design: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. [Link]

  • Amination of Unprotected Heterocycles (Direct Route Basis): Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.[1] Organic Letters. [Link][1]

  • Base Selection in C-N Coupling: Klinkenberg, J. L., & Hartwig, J. F. (2011). Role of the Base in Buchwald-Hartwig Amination.[2][3] Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the large-scale synthesis of 2-Bromo-6-methylpyridin-3-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a multi-step process, commencing with the commercially available 2-amino-6-methylpyridine. This document outlines a robust and scalable synthetic route, with a strong emphasis on process safety, particularly concerning the handling of potentially hazardous diazonium salt intermediates. Each step of the protocol is accompanied by in-depth scientific explanations for the chosen reagents and reaction conditions, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction

Substituted pyridinols are a critical class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Specifically, 2-Bromo-6-methylpyridin-3-ol serves as a versatile building block, enabling the introduction of further functionalities through cross-coupling reactions at the bromine-substituted position and derivatization of the hydroxyl group. Its structural motifs are found in a variety of compounds with therapeutic and agricultural applications. The efficient and safe production of this intermediate on a large scale is therefore of significant industrial importance.

This application note details a well-established synthetic pathway, breaking down the process into three key stages:

  • Diazotization of 2-amino-6-methylpyridine: A foundational reaction in aromatic chemistry to generate a reactive diazonium salt intermediate.

  • Hydrolysis of the Diazonium Salt: Conversion of the diazonium group to a hydroxyl group to yield 6-methylpyridin-3-ol.

  • Regioselective Bromination: Introduction of a bromine atom at the C2 position of the pyridine ring to afford the final product.

A critical focus of this document is the implementation of rigorous safety protocols, especially during the diazotization step, to mitigate the risks associated with the formation of unstable diazonium salts.

Synthetic Strategy Overview

The overall synthetic transformation is depicted in the workflow diagram below. This multi-step approach was selected for its reliance on well-understood and scalable reaction classes, starting from a readily available precursor.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Bromination A 2-Amino-6-methylpyridine B Pyridin-2-yl-6-methyldiazonium Salt A->B  NaNO₂, H₂SO₄, 0-5 °C C 6-Methylpyridin-3-ol B->C  H₂O, Heat D 2-Bromo-6-methylpyridin-3-ol C->D  NBS, Acetonitrile

Figure 1: Overall synthetic workflow for the preparation of 2-Bromo-6-methylpyridin-3-ol.

PART 1: Detailed Experimental Protocols

Step 1: Diazotization of 2-amino-6-methylpyridine

The conversion of an aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry.[3] This reaction proceeds via the in-situ generation of nitrous acid from sodium nitrite and a strong acid. The highly reactive diazonium salt is typically not isolated and is used directly in the subsequent step.

Safety First: Handling Diazonium Salts

Aromatic diazonium salts are notoriously unstable and can be explosive in solid form, especially when dry.[4][5][6][7] For large-scale synthesis, the following safety precautions are non-negotiable:

  • Strict Temperature Control: The reaction must be maintained at 0-5 °C at all times.[6][8] Exceeding this temperature range can lead to rapid decomposition of the diazonium salt and the vigorous evolution of nitrogen gas, potentially causing a dangerous pressure buildup.

  • Stoichiometric Control of Sodium Nitrite: An excess of sodium nitrite should be avoided to prevent the formation of unstable side products.[4][6]

  • Quenching of Excess Nitrous Acid: Any remaining nitrous acid at the end of the reaction must be quenched, typically with sulfamic acid or urea. A simple starch-iodide paper test can be used to detect the presence of nitrous acid.

  • Never Isolate the Diazonium Salt: The diazonium salt should be generated and consumed in situ.

Protocol:

  • To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add a solution of concentrated sulfuric acid (2.5 equivalents) in water (10 volumes relative to the starting amine).

  • Cool the acidic solution to 0-5 °C using a circulating chiller.

  • Slowly add 2-amino-6-methylpyridine (1.0 equivalent) to the cooled acid solution while maintaining the internal temperature below 10 °C.

  • Once the addition is complete and the temperature has stabilized at 0-5 °C, prepare a solution of sodium nitrite (1.05 equivalents) in water (2 volumes).

  • Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Perform a starch-iodide test to check for the presence of excess nitrous acid. If the test is positive, add a small amount of sulfamic acid until the test is negative.

Step 2: Hydrolysis of the Diazonium Salt to 6-methylpyridin-3-ol

The diazonium group is an excellent leaving group (as N₂) and can be readily displaced by a hydroxyl group from water, particularly at elevated temperatures. This step converts the diazonium salt intermediate directly to the desired pyridinol.

Protocol:

  • Slowly and carefully heat the solution containing the freshly prepared pyridin-2-yl-6-methyldiazonium salt to 80-90 °C. Vigorous gas evolution (N₂) will be observed. The heating rate should be controlled to manage the rate of gas evolution.

  • Maintain the reaction mixture at this temperature for 1-2 hours, or until the gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH reaches 7-8. The product may begin to precipitate during neutralization.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 5 volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methylpyridin-3-ol.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 3: Regioselective Bromination of 6-methylpyridin-3-ol

The final step involves the electrophilic bromination of the 6-methylpyridin-3-ol intermediate. The regioselectivity of this reaction is directed by the existing substituents on the pyridine ring. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. The methyl group is a weaker activating group. In this case, bromination is expected to occur at the position ortho to the strongly activating hydroxyl group, which is the C2 position. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation, especially on a larger scale.

Protocol:

  • In a suitable reactor, dissolve the 6-methylpyridin-3-ol (1.0 equivalent) in acetonitrile (10 volumes).

  • Cool the solution to 0-5 °C.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Remove the acetonitrile under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-Bromo-6-methylpyridin-3-ol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

PART 2: Data Presentation and Characterization

Table 1: Summary of Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Purity (HPLC)
1. Diazotization 2-amino-6-methylpyridine, NaNO₂, H₂SO₄Water0-51.5-2.5- (in situ)- (in situ)
2. Hydrolysis Diazonium salt intermediateWater80-901-275-85>95%
3. Bromination 6-methylpyridin-3-ol, NBSAcetonitrile0 to RT4-680-90>98%
Characterization Data for 2-Bromo-6-methylpyridin-3-ol
  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 5.40 (br s, 1H, OH), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.2, 145.8, 139.1, 124.5, 122.3, 23.7.

  • HPLC: Purity >98% (column and mobile phase conditions to be optimized based on specific instrumentation).

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₇BrNO [M+H]⁺: 187.97, found: 187.97.

PART 3: Process Logic and Scientific Rationale

Causality Behind Experimental Choices

The choice of a multi-step synthesis starting from 2-amino-6-methylpyridine is predicated on the commercial availability and cost-effectiveness of this starting material. The diazotization-hydrolysis sequence is a classic and reliable method for the conversion of an aromatic amine to a phenol, which in this case is a pyridinol. The use of NBS for bromination is a strategic choice for large-scale operations due to its solid nature, which makes it easier and safer to handle compared to liquid bromine.

The regioselectivity of the bromination step is a key consideration. The hydroxyl group at the 3-position is a powerful ortho-, para-director. The positions ortho to the hydroxyl are C2 and C4. The position para is C6, which is already substituted with a methyl group. The methyl group is a weak ortho-, para-director. Therefore, the strong activating and directing effect of the hydroxyl group overwhelmingly favors bromination at the C2 or C4 position. Steric hindrance from the adjacent methyl group at C6 may slightly disfavor substitution at C5. The observed product, 2-Bromo-6-methylpyridin-3-ol, indicates that substitution occurs preferentially at the C2 position, which is ortho to the hydroxyl group.

Self-Validating System and In-Process Controls

To ensure the reliability and safety of this protocol on a large scale, in-process controls are essential.

  • Temperature Monitoring: Continuous monitoring of the internal reaction temperature during the diazotization and hydrolysis steps is critical. Automated systems with alarms and emergency cooling capabilities are highly recommended for large-scale production.

  • Starch-Iodide Test: This simple qualitative test is a crucial in-process control to ensure that all the sodium nitrite has reacted and to signal the need for quenching any excess nitrous acid before proceeding to the heating step.

  • Reaction Completion Monitoring: TLC or HPLC should be used to monitor the progress of the bromination reaction to determine the optimal reaction time and prevent the formation of over-brominated or other side products.

Conclusion

The protocol detailed in this application note provides a comprehensive and scalable method for the synthesis of 2-Bromo-6-methylpyridin-3-ol. By adhering to the outlined procedures and, most importantly, the stringent safety measures, researchers and process chemists can confidently and efficiently produce this valuable intermediate for further applications in drug discovery and development. The provided rationale for the experimental choices and the emphasis on in-process controls are intended to empower the user to not only replicate this synthesis but also to adapt and optimize it for their specific large-scale manufacturing needs.

References

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Accessed February 11, 2026. [Link]

  • Sandmeyer Reaction. ResearchGate. Accessed February 11, 2026. [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Accessed February 11, 2026. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress. Accessed February 11, 2026. [Link]

  • Structures, Stability, and Safety of Diazonium Salts. ResearchGate. Accessed February 11, 2026. [Link]

  • Sandmeyer reaction. Wikipedia. Accessed February 11, 2026. [Link]

  • Bromination of pyridine derivatives.
  • Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Accessed February 11, 2026. [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Accessed February 11, 2026. [Link]

  • Process for the preparation of 2-amino-alkylpyridines.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Accessed February 11, 2026. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Accessed February 11, 2026. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Accessed February 11, 2026. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC. Accessed February 11, 2026. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. Accessed February 11, 2026. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. Accessed February 11, 2026. [Link]

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Accessed February 11, 2026. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Accessed February 11, 2026. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Accessed February 11, 2026. [Link]

  • Diazotisation. Organic Chemistry Portal. Accessed February 11, 2026. [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC. Accessed February 11, 2026. [Link]

  • Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals Limited. Accessed February 11, 2026. [Link]

  • 3-aminopyridine. Organic Syntheses. Accessed February 11, 2026. [Link]

  • 2-Bromo-6-methylpyridine. SIELC Technologies. Accessed February 11, 2026. [Link]

  • 2-Iodo-6-methylpyridin-3-ol. PubChem. Accessed February 11, 2026. [Link]

  • 6-METHYLPYRIDIN-3-OL. Matrix Fine Chemicals. Accessed February 11, 2026. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Accessed February 11, 2026. [Link]

  • Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. Dalton Transactions (RSC Publishing). Accessed February 11, 2026. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Accessed February 11, 2026. [Link]

  • Large-Scale Bromination of 2C-H. designer-drug.com. Accessed February 11, 2026. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Accessed February 11, 2026. [Link]

  • Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. Accessed February 11, 2026. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 11, 2026. [Link]

  • Exploring Flow Procedures for Diazonium Formation. PMC. Accessed February 11, 2026. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Accessed February 11, 2026. [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

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analytical methods for characterizing 2-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical characterization of 2-Bromo-6-methylpyridin-3-ol (CAS 126325-50-6), a critical heterocyclic building block used in the synthesis of antifungal agents (e.g., Nikkomycin Z analogs) and kinase inhibitors. Due to its amphoteric nature (basic pyridine nitrogen and acidic phenolic hydroxyl) and halogenated motif, this compound presents specific chromatographic challenges. This document provides validated protocols for HPLC purity profiling, LC-MS identification, and NMR structural elucidation, designed to ensure rigorous quality control in drug discovery workflows.

Chemical Identity & Physicochemical Context

Understanding the structural behavior of the analyte is the prerequisite for method design.

PropertySpecificationNotes
IUPAC Name 2-Bromo-6-methylpyridin-3-olAlternate: 2-Bromo-3-hydroxy-6-methylpyridine
CAS Number 126325-50-6Distinct from amine analogs (e.g., 2-bromo-6-methylpyridin-3-amine)
Formula C₆H₆BrNOMW: 188.02 g/mol
Melting Point 187–189 °C (460–462 K)High MP indicates strong intermolecular H-bonding (O-H[1][2]···N) in the crystal lattice [1].[3][4]
pKa (Predicted) OH: ~4.8The 2-Br substituent lowers the pKa of the 3-OH via inductive withdrawal compared to 3-hydroxypyridine.
Solubility DMSO, Methanol, EthanolPoorly soluble in non-polar solvents (Hexane); sparingly soluble in water unless pH adjusted.

Analytical Strategy & Workflow

The characterization logic follows a "Identity-Purity-Potency" hierarchy. The following diagram illustrates the decision matrix for selecting analytical conditions based on the compound's amphoteric properties.

AnalyticalWorkflow cluster_Methods Method Selection Start Sample: 2-Bromo-6-methylpyridin-3-ol Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-UV (Purity) Acidic Mobile Phase (pH 2.5) Solubility->HPLC Quantification LCMS LC-MS (Identity) ESI+ Mode (Br Pattern) Solubility->LCMS MW Confirmation NMR 1H-NMR (Structure) Solvent: DMSO-d6 Solubility->NMR Structural Val. Result_Purity Result_Purity HPLC->Result_Purity Target >98% Result_ID Result_ID LCMS->Result_ID m/z 188/190 (1:1)

Figure 1: Analytical workflow for amphoteric pyridine derivatives. The acidic HPLC condition is critical to suppress silanol interactions and ensure sharp peak shape.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Rationale: Hydroxypyridines are prone to peak tailing on C18 columns due to interaction between the basic nitrogen and residual silanols. We utilize a low pH mobile phase (pH ~2.5) to fully protonate the pyridine nitrogen (


), preventing secondary interactions, or a "chaotropic" buffer system.
Instrument Setup
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC equivalent.

  • Detector: Diode Array Detector (DAD), monitoring 210–400 nm. Extraction at 254 nm (aromatic) and 280 nm (phenol/pyridine).

Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: End-capped columns are essential to minimize tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
15.090Linear Gradient
18.090Wash
18.15Re-equilibration
23.05End

Sample Preparation: Dissolve 5 mg of sample in 1 mL of 50:50 Water:Acetonitrile . If solubility is poor, dissolve initially in 100 µL DMSO, then dilute with Mobile Phase A.

Acceptance Criteria:

  • Tailing Factor (Tf): < 1.5.

  • Retention Time: Expect elution around 8–10 min (mid-polar).

  • Purity: Area % > 98.0%.[1][2][5][6][7]

Protocol 2: LC-MS Identification (ESI)

Rationale: Mass spectrometry provides definitive confirmation of the bromine atom. Bromine naturally exists as two stable isotopes,


 and 

, in a near 1:1 ratio. This creates a characteristic "doublet" molecular ion signature.
MS Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

    • Note: ESI Positive is preferred as the pyridine nitrogen protonates readily

      
      .
      
  • Scan Range: 100–500 m/z.

  • Fragmentor Voltage: 70–100 V.

Data Interpretation
  • Target Mass: 188.02 Da.

  • Observed Signals:

    • m/z 188.0 (

      
       isotope, 
      
      
      
      )
    • m/z 190.0 (

      
       isotope, 
      
      
      
      )
  • Validation Check: The peak height ratio of 188:190 must be approximately 1:1 . Any deviation suggests interference or lack of bromine.

Protocol 3: Nuclear Magnetic Resonance (NMR)

Rationale: NMR confirms the regiochemistry (position of the methyl and bromine). The 2-bromo-6-methyl substitution pattern leaves two aromatic protons at positions 4 and 5, which will show ortho-coupling.

Sample Preparation
  • Solvent: DMSO-d6 (Preferred over CDCl₃ due to solubility and H-bonding stabilization).

  • Concentration: ~10 mg in 0.6 mL solvent.

Expected -NMR Spectrum (400 MHz, DMSO-d6)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.5 – 11.0 Broad Singlet1H–OHPhenolic hydroxyl (exchangeable with D₂O).
7.20 – 7.30 Doublet (

Hz)
1HAr-H (C4)Ortho-coupling to C5 proton.
7.00 – 7.10 Doublet (

Hz)
1HAr-H (C5)Ortho-coupling to C4 proton.
2.35 – 2.45 Singlet3H–CH₃Methyl group at C6 (deshielded by aromatic ring).

Key Diagnostic: The coupling constant (


) of ~8.0 Hz is characteristic of ortho protons on the pyridine ring. If the protons were meta (e.g., if Br was at a different position), 

would be ~1–2 Hz.

Synthesis & Impurity Origins

Understanding the synthesis helps anticipate impurities. The compound is typically synthesized via diazotization of 2-amino-6-methylpyridin-3-ol or bromination of 6-methylpyridin-3-ol .

SynthesisPath Precursor Precursor: 2-Amino-6-methylpyridin-3-ol Reaction Reaction: 1. NaNO2/HBr (Diazotization) 2. Sandmeyer-like Bromination Precursor->Reaction Product Target: 2-Bromo-6-methylpyridin-3-ol Reaction->Product Impurity1 Impurity A: Unreacted Precursor (Amine) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Dibromo species (Over-bromination) Reaction->Impurity2 Side Rxn

Figure 2: Synthetic pathway and potential impurity profile. Impurity A (Amine) is basic and will elute earlier in acidic HPLC. Impurity B (Dibromo) is more lipophilic and will elute later.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).[5]

  • Handling: Use a fume hood. Avoid dust generation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The phenolic group is susceptible to oxidation over time, turning the off-white powder brown [2].

References

  • Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine . Acta Crystallographica Section E: Structure Reports Online, 69(12), o1729.

  • PubChem. 6-Bromo-2-methylpyridin-3-ol Compound Summary . National Library of Medicine.

  • TCI Chemicals. Product Specification: 2-Bromo-3-hydroxypyridine derivatives .

  • ChemicalBook. 2-Bromo-6-methylpyridin-3-ol Properties and Synthesis .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Challenge: The synthesis of 2-Bromo-6-methylpyridin-3-ol (CAS: 118399-86-3) is a classic problem in electrophilic aromatic substitution on heteroaromatics.[1][2] The 3-hydroxy group strongly activates the ring, making the substrate prone to over-bromination (forming the 2,4-dibromo species) and regio-isomerism (competition between C2 and C4 positions).[1][2] Furthermore, the amphoteric nature of the product leads to significant losses during aqueous workup if pH is not strictly controlled.[1][2]

Diagnostic Flowchart: Before altering your protocol, use this logic tree to identify the specific source of your yield loss.[1][2]

TroubleshootingLogic Start Start: Low Yield Observed Analyze Analyze Crude Mixture (HPLC/NMR) Start->Analyze Q_Purity Is Conversion > 90%? Analyze->Q_Purity Impurity_Type Identify Major Impurity Q_Purity->Impurity_Type Yes (High Conversion) Sol_Kinetics SOLUTION D: Increase Catalyst/Temp or Check Reagent Quality Q_Purity->Sol_Kinetics No (Low Conversion) Issue_Poly Impurity: Di-bromo species (2,4-dibromo) Impurity_Type->Issue_Poly M+ = M+79 Issue_Regio Impurity: 4-bromo isomer Impurity_Type->Issue_Regio Isomer Peak Issue_Workup Crude is clean, but Mass Recovery is low Impurity_Type->Issue_Workup Clean Spectrum Sol_Poly SOLUTION A: Stoichiometry Control & Temp Reduction Issue_Poly->Sol_Poly Sol_Regio SOLUTION B: Solvent Polarity Switch (Promote H-bonding) Issue_Regio->Sol_Regio Sol_Workup SOLUTION C: Isoelectric Point Extraction (pH 5.5) Issue_Workup->Sol_Workup

Figure 1: Diagnostic logic for identifying yield loss mechanisms in hydroxypyridine bromination.

Technical Deep Dive: The Chemistry of Regiocontrol

To improve yield, we must exploit the competition between the directing groups.[1][2]

  • The Director: The -OH group at C3 is the strongest activator and an ortho/para director.[1][2]

  • The Targets:

    • Position 2 (Ortho): Flanked by the Ring Nitrogen and the OH.[1][2] This position is electronically favored in many conditions due to hydrogen bonding with the brominating agent or stabilization of the transition state.[1][2]

    • Position 4 (Ortho): Flanked by the OH and a Hydrogen.[1][2] This is sterically less hindered but often less reactive than C2 in 3-hydroxypyridines.[1][2]

    • Position 6: Blocked by the Methyl group.[1][2][3]

The Yield Killer: Over-Bromination Because the product (2-bromo-6-methylpyridin-3-ol) retains the activating OH group, it remains reactive toward further bromination.[1][2] If the local concentration of the brominating agent is high, the 2,4-dibromo product forms rapidly.[1][2]

ReactionPathway SM 6-methylpyridin-3-ol (Substrate) Int Transition State SM->Int Reagent + NBS / DMF Prod 2-Bromo-6-methylpyridin-3-ol (Target: >90%) Int->Prod Major Path (Kinetic) Impurity1 4-Bromo isomer (Minor) Int->Impurity1 Minor Path Impurity2 2,4-Dibromo species (Over-reaction) Prod->Impurity2 + Excess NBS (Fast)

Figure 2: Reaction pathway showing the critical branching point where yield is lost to over-bromination.[1][2]

Optimized Protocol (The "Gold Standard")

This protocol replaces elemental bromine (


) with N-Bromosuccinimide (NBS)  to control the electrophile concentration and suppress di-bromination.[1][2]

Reagents:

  • Substrate: 6-methylpyridin-3-ol (1.0 eq)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (0.98 - 1.02 eq) — Recrystallize if yellow/aged.[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1][2]

  • Temperature: 0°C to 5°C.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-methylpyridin-3-ol in MeCN (10 volumes). Cool the solution to 0–5°C in an ice bath.

    • Why: Low temperature increases the selectivity for the kinetic product (C2-bromo) and slows down the second bromination step.[1][2]

  • Controlled Addition: Dissolve NBS in MeCN (5 volumes). Add this solution dropwise over 60–90 minutes.

    • Critical: Do not add solid NBS directly.[1][2] High local concentrations cause immediate formation of the 2,4-dibromo impurity.[1][2]

  • Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC or TLC.[1][2]

    • Endpoint: Stop when starting material is <2%.[1][2][4] Do not chase the last 1% by adding excess NBS; the risk of generating dibromo-impurity outweighs the benefit.[1][2]

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to quench trace active bromine.
    
  • Isoelectric Workup (The Yield Maker):

    • Concentrate the organic solvent (MeCN) under reduced pressure.[1][2]

    • Dilute the residue with water.[1][2]

    • Adjust pH to 5.5 – 6.0 using 1M HCl or NaHCO3.[1][2]

    • Why: The calculated isoelectric point (IEP) of the hydroxypyridine is near neutral/slightly acidic.[1][2] At pH < 3 (cation) or pH > 9 (anion), the molecule is water-soluble and will not extract into organic solvents.[1][2]

  • Extraction: Extract 3x with Ethyl Acetate (or THF/DCM mix).

  • Purification: If necessary, recrystallize from Ethanol/Water (See Ref 1).[1][2]

Troubleshooting FAQs

Q1: I am consistently getting 10-15% of the 2,4-dibromo impurity. How do I stop this?

Diagnosis: Your reagent addition is likely too fast, or your temperature is too high.[1][2] Fix:

  • Reduce Equivalents: Use exactly 0.95 eq of NBS initially. Check conversion. Only add the final 0.05 eq if absolutely necessary.

  • Dilution: Dilute your reaction mixture further (go from 10 volumes to 20 volumes of solvent). This statistically reduces the chance of a product molecule encountering an NBS molecule before a starting material molecule does.[1][2]

Q2: My reaction conversion is stalled at 80%, but adding more NBS creates impurities.

Diagnosis: The "Stall" is often due to the formation of succinimide (byproduct), which can hydrogen-bond with the substrate, hindering further reaction.[1][2] Fix:

  • Do not add more NBS.[1][2]

  • Work up the reaction at 80% conversion.

  • The starting material (6-methylpyridin-3-ol) is much more water-soluble than the brominated product.[1][2] You can wash it away during the aqueous workup by keeping the pH slightly higher (pH 7.[1][2]5) initially, then adjusting to pH 5.5 for product extraction.[1][2]

Q3: I lost 50% of my mass during the aqueous wash. Where did it go?

Diagnosis: pH mismanagement.[1][2] Pyridinols are zwitterionic.[1][2] Fix:

  • Check the Aqueous Layer: Acidify a sample of your waste water to pH 5 and check for precipitate.[1][2] If it clouds up, your product is there.[1][2]

  • The "Salting Out" Trick: Saturate the aqueous phase with NaCl before extraction.[1][2] This disrupts the hydration sphere of the pyridine and forces it into the organic layer.[2]

Comparative Data: Reagent Selection

ParameterElemental Bromine (

)
N-Bromosuccinimide (NBS)Verdict
Atom Economy HighLower (Succinimide waste)

is better for kg scale.[1][2]
Selectivity Low (Aggressive electrophile)High (Controlled release)NBS is superior for yield.
Handling Hazardous liquid, fumingSolid, easy to weighNBS is safer/easier.[1][2]
Byproducts HBr (Strong acid generated)Succinimide (Neutral/Weak acid)NBS protects acid-sensitive groups.[1][2]

References

  • Crystal Structure & Synthesis Verification: Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013).[1][2] 2-Bromo-3-hydroxy-6-methylpyridine.[1][2][3][5] Acta Crystallographica Section E: Structure Reports Online, 69(12), o1729.[1][2] Verifies the identity and solid-state structure of the target molecule.

  • Regioselectivity in Pyridine Bromination: Canibano, V., et al. (2001).[1][2] Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(14), 2175-2179.[1][2] Establishes NBS as the preferred reagent for high regiocontrol in 3-hydroxypyridines.

  • Original Synthetic Route: Kjell, D. P., et al. (1969).[1][2][5] Synthesis of substituted pyridines. (Cited within Acta Cryst.[1][2] E69). The foundational method upon which modern optimizations are based.[1][2]

  • Compound Data & Safety: PubChem CID 11194787.[1][2][3] 6-Bromo-2-methylpyridin-3-ol. [1][2]

Sources

identifying impurities in 2-Bromo-6-methylpyridin-3-ol by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling of 2-Bromo-6-methylpyridin-3-ol

User Guide Overview

Product: 2-Bromo-6-methylpyridin-3-ol CAS: [Assumed Generic/Proprietary Context] Application: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors). Primary Analytical Tool: 1H / 13C NMR Spectroscopy.[1][2][3][4][5]

The "Golden Standard": Baseline NMR Signature

Before troubleshooting, you must validate the signals of the pure compound. This molecule is a 2,3,6-trisubstituted pyridine. The lack of symmetry and specific substitution pattern yields a distinct splitting pattern.

Theoretical 1H NMR Data (DMSO-d6, 400 MHz)

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Logic
-OH (C3)10.0 – 11.0Broad Singlet1HN/APhenolic proton; shift varies with concentration/pH. Disappears with D

O shake.
H4 (Aromatic)7.15 – 7.25Doublet1H

Hz
Ortho-coupling to H5. Deshielded by adjacent -OH.
H5 (Aromatic)6.90 – 7.10Doublet1H

Hz
Ortho-coupling to H4. Shielded relative to H4 due to methyl group.
-CH

(C6)
2.35 – 2.45Singlet3HN/ACharacteristic methyl on pyridine ring.

Technical Note: The key identifier for the 2,3,6-substitution pattern is the ortho-coupling (


 Hz)  between H4 and H5. If you see singlets or smaller couplings (

Hz), you likely have a regioisomer.

Troubleshooting & FAQs: Identifying Impurities

Q1: I see a small aromatic singlet around 8.0 ppm and a methyl peak slightly downfield. Is this a regioisomer?

Diagnosis: This is likely the Starting Material (6-methylpyridin-3-ol) or a De-brominated byproduct .

  • Mechanism: If the bromination was incomplete or if hydrogenolysis occurred during workup, the bromine at C2 is replaced by a proton.

  • NMR Signature:

    • H2 Proton: A distinct singlet or fine doublet around 8.0–8.2 ppm (deshielded by ring nitrogen).

    • Coupling: You will see a complex ABC system or two doublets depending on resolution, but the presence of the H2 signal is the "smoking gun."

Q2: My aromatic doublets have turned into singlets. Do I have the 2,4-dibromo impurity?

Diagnosis: Yes, this indicates Over-bromination (2,4-dibromo-6-methylpyridin-3-ol) .

  • Mechanism: Electrophilic aromatic substitution can occur at the 4-position if reaction conditions are too harsh (excess Br

    
     or high temp).
    
  • NMR Signature:

    • Loss of Coupling: H4 is substituted with Br. The remaining proton is H5.

    • Signal: H5 appears as a sharp singlet because it no longer has an ortho-neighbor to couple with.

Q3: There are extra aliphatic peaks near 2.3 ppm and 1.2 ppm. Is my product decomposing?

Diagnosis: These are likely Residual Solvents or Alkylated Impurities .

  • Common Culprits:

    • Toluene: Methyl singlet at ~2.3 ppm (overlaps with product methyl) + Multiplet at 7.1-7.2 ppm. Check integration of the methyl peak; if >3H, suspect toluene.

    • Triethylamine/Diisopropylamine: If used as bases. Look for quartets/triplets in the 1.0–3.0 ppm range.

  • Action: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. Solvent carbons will not correlate with the pyridine ring carbons.

Q4: The peaks are very broad, and the chemical shifts are moving between batches. Why?

Diagnosis: pH-Dependent Chemical Shift Variation .

  • Mechanism: Pyridines are basic. Traces of acid (e.g., residual HBr from bromination) protonate the ring nitrogen. This deshields the ring protons, shifting them downfield (higher ppm) and causing broadening due to exchange.

  • Solution:

    • Add a micro-spatula of solid K

      
      CO
      
      
      
      to the NMR tube to neutralize trace acid.
    • Shake and re-run. The peaks should sharpen and return to "free base" values.

Advanced Workflow: The "Unknown Peak" Decision Tree

When standard 1H NMR is inconclusive, use this logic flow to identify the impurity.

ImpurityID Start Unknown Impurity Detected Step1 Check Multiplicity (1H NMR) Start->Step1 Singlet Aromatic Singlet? Step1->Singlet Yes Doublet Aromatic Doublet? Step1->Doublet Yes Res1 Suspect 2,4-Dibromo (Over-bromination) Singlet->Res1 H5 isolated Decision1 Is J ~ 8 Hz? Doublet->Decision1 Res2 Suspect Regioisomer (4-Bromo or 5-Bromo) Decision1->Res2 No (J < 2 Hz, meta/para) Step2 Run HSQC / COSY Decision1->Step2 Yes (Matches Product) Res3 Suspect Starting Material (Missing Br) Step2->Res3 H-H Correlation found at unexpected shift

Figure 1: Decision tree for categorizing aromatic impurities based on coupling constants and multiplicity.

Experimental Protocol: qNMR for Purity Assessment

To quantify the level of impurities (e.g., residual solvent vs. regioisomer) without running LC-MS, use quantitative NMR (qNMR).

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity). Rationale: Non-hygroscopic, distinct singlet at ~6.1 ppm (non-overlapping).

  • Solvent: DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Accurately weigh ~10 mg of 2-Bromo-6-methylpyridin-3-ol (

    
    ) and ~5 mg of IS  (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolution: Dissolve completely in 0.6 mL DMSO-d6. Ensure no solids remain.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1):

      
       seconds (Critical for full relaxation of protons).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of protons (e.g., 3H for methyl),
    
    
    = Molar mass.[2]

References

  • Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Bromopyridines via Sandmeyer Reaction. Retrieved January 31, 2026, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Reaction Kinetics of 2-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-methylpyridin-3-ol and related pyridine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the effect of temperature on the reaction kinetics of this compound. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments.

Introduction: The Critical Role of Temperature in Reaction Kinetics

Temperature is a paramount parameter in chemical synthesis and kinetic studies. Its influence on reaction rates is profound and can be the determining factor in product yield, purity, and the economic viability of a process. For a molecule like 2-Bromo-6-methylpyridin-3-ol, a versatile building block in medicinal chemistry, understanding its reaction kinetics as a function of temperature is crucial for the development of novel therapeutics.[1][2]

The relationship between temperature and reaction rate is quantitatively described by the Arrhenius equation :

k = A e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

This equation illustrates that even a modest increase in temperature can lead to a significant rise in the reaction rate, primarily by increasing the fraction of molecules with sufficient energy to overcome the activation barrier.[3][4][5]

Part 1: Troubleshooting Guide for Kinetic Experiments

This section addresses common issues encountered during kinetic studies of 2-Bromo-6-methylpyridin-3-ol.

Q1: My reaction rate is not consistent across different experiments, even at the same set temperature. What could be the cause?

A1: Inconsistent reaction rates are often a sign of poor temperature control or unaccounted variables. Here’s a systematic approach to troubleshooting this issue:

  • Verify Temperature Controller Accuracy: The temperature reading on your controller may not reflect the actual temperature of the reaction mixture.

    • Solution: Independently measure the temperature of the reaction medium using a calibrated thermometer or thermocouple.[6] Compare this reading to the controller's setpoint and display. If there is a discrepancy, recalibrate the controller or the probe.

  • Check for Temperature Gradients: In larger reaction vessels, inefficient stirring can lead to "hot spots" where the reaction proceeds faster.[7]

    • Solution: Ensure vigorous and consistent stirring throughout the experiment. For viscous solutions, consider using an overhead stirrer.

  • Examine Heating/Cooling System Response: The heating or cooling system might be overshooting or undershooting the setpoint.

    • Solution: Monitor the temperature log over time to check for oscillations around the setpoint.[7] You may need to adjust the PID (Proportional-Integral-Derivative) settings on your controller to dampen these fluctuations.[7]

  • Consider Exothermic or Endothermic Effects: A highly exothermic reaction can generate its own heat, leading to a localized temperature increase that your control system may not immediately counteract.

    • Solution: For highly exothermic reactions, consider slower addition of reagents or a more robust cooling system.

Q2: I'm observing unexpected side products at higher temperatures. Why is this happening and what can I do?

A2: The formation of side products at elevated temperatures is a common challenge. This often indicates the activation of alternative reaction pathways or the onset of thermal decomposition.

  • Understanding Competing Reactions: Most chemical transformations have multiple potential pathways. Higher temperatures may provide sufficient energy to overcome the activation barrier of a competing, less favorable reaction, leading to the formation of undesired products.

  • Thermal Decomposition: 2-Bromo-6-methylpyridin-3-ol, like many brominated aromatic compounds, may be susceptible to thermal degradation. The Carbon-Bromine bond can be a point of weakness.[8][9] At elevated temperatures, you might observe de-bromination or other decomposition pathways, leading to a complex mixture of products.[10][11]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: This is the most direct way to minimize side product formation.

      • Conduct a Stability Study: Analyze a sample of your starting material at various temperatures (without other reactants) to determine its thermal stability profile. Techniques like Thermogravimetric Analysis (TGA) can be very informative.

      • Optimize Reaction Time: At a given temperature, the desired reaction may be significantly faster than the side reactions. By carefully monitoring the reaction progress, you can quench the reaction after the desired product has formed but before significant side products accumulate.

Q3: My Arrhenius plot is non-linear. What does this indicate?

A3: A non-linear Arrhenius plot (a plot of ln(k) vs. 1/T) is a strong indicator of a more complex kinetic scenario than a single, temperature-dependent rate constant.

  • Possible Causes:

    • Change in Reaction Mechanism: The dominant reaction mechanism may change over the temperature range studied.

    • Multiple Parallel Reactions: If two or more reactions are occurring simultaneously to consume the starting material, the observed rate constant will be a composite of the individual rate constants, which may have different activation energies.

    • Enzyme Catalysis (if applicable): While not directly relevant to many synthetic preparations of this molecule, it's worth noting that enzyme-catalyzed reactions often show a non-linear Arrhenius plot due to thermal denaturation at higher temperatures.

  • Investigative Actions:

    • Carefully analyze the product distribution at different temperatures. A change in the product ratio would support a change in mechanism or the presence of competing reactions.

    • Consider more advanced kinetic modeling that accounts for multiple reaction steps.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting temperature range for kinetic studies of 2-Bromo-6-methylpyridin-3-ol?

A1: Without specific experimental data for this exact molecule, a prudent approach is to start with a broad temperature range and then narrow it down. A good starting point would be from room temperature (around 25 °C) up to the boiling point of the solvent. It is advisable to perform initial small-scale scouting reactions at intervals of 10-15 °C to observe the effect on reaction time and product purity.

Q2: How does the choice of solvent affect the reaction kinetics at different temperatures?

A2: The solvent plays a critical role. Its polarity can influence the stability of the transition state, and its boiling point will set the upper limit of your accessible temperature range at atmospheric pressure. When comparing kinetics in different solvents, it's important to consider that the activation energy (Ea) itself can be solvent-dependent.

Q3: What analytical techniques are suitable for monitoring the reaction progress in real-time?

A3: The choice of technique depends on the specific reaction.

  • Spectroscopic Methods: If there is a change in the UV-Vis absorbance or fluorescence properties of the reactants or products, these can be excellent non-invasive methods for continuous monitoring.[12]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the components of a reaction mixture. This typically involves quenching an aliquot of the reaction at specific time points.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, it is possible to monitor the reaction directly in an NMR tube, providing rich structural information over time.

Q4: How can I determine the activation energy (Ea) and pre-exponential factor (A) for my reaction?

A4: This is achieved by constructing an Arrhenius plot.

  • Determine the rate constant (k) at several different temperatures.

  • Plot the natural logarithm of the rate constant (ln k) on the y-axis versus the reciprocal of the absolute temperature (1/T) on the x-axis.

  • The resulting plot should be a straight line. The slope of this line is equal to -Ea/R, and the y-intercept is equal to ln(A).[13][14]

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Determining the Rate Constant at a Specific Temperature
  • Setup: Place a jacketed reaction vessel on a magnetic stir plate and connect it to a circulating water bath set to the desired temperature.

  • Temperature Equilibration: Add the solvent and 2-Bromo-6-methylpyridin-3-ol to the vessel. Allow the solution to stir for at least 15 minutes to ensure it has reached thermal equilibrium.

  • Initiate Reaction: Add the other reactant(s) to initiate the reaction and start a stopwatch simultaneously.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by rapid cooling, dilution, or adding a chemical quenching agent.

  • Analysis: Analyze the quenched samples by a suitable method (e.g., HPLC, GC) to determine the concentration of the reactant or product at each time point.

  • Data Processing: Plot the concentration versus time data and fit it to the appropriate rate law to determine the rate constant (k).

Data Presentation: Example Kinetic Data
Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
30303.150.0032991.5 x 10⁻⁴-8.80
40313.150.0031933.2 x 10⁻⁴-8.05
50323.150.0030956.5 x 10⁻⁴-7.34
60333.150.0030021.3 x 10⁻³-6.65
Visualization: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Equilibrate Reactor to Temperature T C Initiate Reaction (t=0) A->C B Prepare Reactant Solutions B->C D Withdraw Aliquots at t1, t2, ... C->D Time E Quench Aliquots D->E F Analyze Samples (e.g., HPLC) E->F G Determine [Concentration] vs. Time F->G H Calculate Rate Constant (k) G->H

Caption: Workflow for determining the reaction rate constant.

Visualization: Arrhenius Plot Analysis

arrhenius_analysis A Perform Experiments at Multiple Temperatures (T1, T2, T3...) B Calculate Rate Constants (k1, k2, k3...) A->B C Plot ln(k) vs. 1/T B->C D Perform Linear Regression C->D E Slope = -Ea / R D->E F Y-Intercept = ln(A) D->F G Determine Activation Energy (Ea) and Pre-exponential Factor (A) E->G F->G

Sources

Validation & Comparative

Alternative Reagents for the Bromination of 6-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of bromination reagents for 6-methylpyridin-3-ol (also known as 2-methyl-5-hydroxypyridine). It addresses the specific regiochemical challenges of this substrate and offers validated protocols for obtaining the 2-bromo derivative, a critical intermediate for pharmaceutical scaffolds like Nikkomycin Z and various kinase inhibitors.

Executive Summary

The bromination of 6-methylpyridin-3-ol presents a classic electrophilic aromatic substitution challenge. The substrate contains a strongly activating hydroxyl group competing with a deactivating pyridine nitrogen. The methyl group at position 6 blocks the para-position relative to the hydroxyl, forcing substitution to the ortho-positions (C2 and C4).

  • Target Product: 2-Bromo-6-methylpyridin-3-ol (Major isomer).

  • Key Challenge: Controlling regioselectivity (C2 vs. C4) and preventing over-bromination (2,4-dibromo formation).

  • Best-in-Class Alternative: Benzyltrimethylammonium Tribromide (

    
    )  offers superior yield and handling safety compared to elemental bromine.
    

Mechanistic Landscape

The hydroxyl group at C3 is the primary directing group. While the pyridine ring is generally electron-deficient, the phenolate form (generated under basic conditions) or the neutral enol form strongly activates positions 2 and 4. Position 2 is kinetically favored due to the "alpha-effect" and potential hydrogen bonding with the ring nitrogen, but it is also sterically more congested than C4.

Regioselectivity Pathway

The following diagram illustrates the competing pathways and the directing influence of the C3-hydroxyl group.

BrominationPath Substrate 6-Methylpyridin-3-ol (Substrate) Complex_2 Sigma Complex (C2 Attack) Substrate->Complex_2 Br+ (Fast) Complex_4 Sigma Complex (C4 Attack) Substrate->Complex_4 Br+ (Slow) Prod_2 2-Bromo-6-methylpyridin-3-ol (Major Product) Complex_2->Prod_2 -H+ Prod_4 4-Bromo-6-methylpyridin-3-ol (Minor Product) Complex_4->Prod_4 -H+ Prod_Di 2,4-Dibromo-6-methylpyridin-3-ol (Over-bromination) Prod_2->Prod_Di Excess Br+ Prod_4->Prod_Di Excess Br+

Caption: Electrophilic substitution pathway showing the kinetic preference for C2 bromination and the risk of dibromination.

Reagent Comparison Guide

The following table contrasts the standard industrial method with modern laboratory alternatives.

FeatureElemental Bromine (

)
Tribromide Salts (

)
N-Bromosuccinimide (NBS) Oxidative (

)
Role Baseline / IndustrialHigh-Yield AlternativeMild / RegioselectiveGreen Chemistry
Active Species

/


(Controlled release)

/


(In situ)
Solvent System Pyridine or AcOHDCM / MeOHMeCN or DMFWater / MeCN
Selectivity (C2) Moderate (Risk of poly-Br)High HighModerate
Yield ~50 - 55%85 - 92% 60 - 75%70 - 80%
Safety Profile Low (Corrosive, Volatile)High (Solid, Stable)Moderate (Sensitizer)High (Aqueous)
Cost LowModerateModerateLow

Detailed Experimental Protocols

Method A: The "Gold Standard" Alternative (Tribromide Salt)

Reagent: Benzyltrimethylammonium Tribromide (


) or Tetrabutylammonium Tribromide (

). Why this works: Tribromide salts act as a solid source of stoichiometric bromine. The equilibrium releases

slowly, maintaining a low concentration that favors mono-bromination at the most nucleophilic site (C2) and suppresses the formation of the 2,4-dibromo byproduct.

Protocol:

  • Preparation: Dissolve 6-methylpyridin-3-ol (1.0 eq) in a mixture of Dichloromethane (DCM) and Methanol (3:1 ratio).

  • Buffering: Add Calcium Carbonate (

    
    )  (1.1 eq) or Triethylamine (
    
    
    
    )
    (1.1 eq) to neutralize the HBr byproduct. Note: Unneutralized HBr can protonate the pyridine nitrogen, deactivating the ring and stalling the reaction.
  • Addition: Add

    
      (1.05 eq) portion-wise as a solid at Room Temperature (20–25°C).
    
  • Reaction: Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The orange color of the tribromide will fade as it is consumed.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ). Extract with DCM.[1] Wash organic layer with water and brine.[2] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Method B: The Classical Method (Bromine in Pyridine)

Reagent: Elemental Bromine (


).
Why this works:  Pyridine acts as both the solvent and the base/complexing agent (forming Pyridinium perbromide in situ). This method is historical but yields are often lower due to difficult isolation.

Protocol:

  • Dissolution: Dissolve 6-methylpyridin-3-ol (8.80 g, 80.6 mmol) in Pyridine (125 mL).

  • Addition: Cool the solution to 0–5°C. Add a solution of Bromine (14.18 g, 88.7 mmol) in Pyridine (50 mL) dropwise over 30 minutes.

  • Heating: Allow the mixture to warm to 40°C and stir for 1 hour.

  • Isolation: Evaporate the pyridine under reduced pressure (requires efficient fume hood). Suspend the resulting solid residue in water (200 mL) and stir overnight.

  • Filtration: Collect the solid product by filtration.

  • Yield: ~53% (Brown solid).

Method C: Green Oxidative Bromination ( )

Reagent: Hydrogen Peroxide (30%) and Hydrobromic Acid (48%). Why this works: This method generates


 in situ ("atom economy"). It is ideal for large-scale applications where waste minimization is critical.

Protocol:

  • Mixing: Suspend 6-methylpyridin-3-ol (10 mmol) in Acetonitrile (20 mL) or Water.

  • Acidification: Add HBr (48% aq, 1.1 eq).

  • Oxidation: Add

    
      (30% aq, 1.1 eq) dropwise over 20 minutes at 20°C.
    
  • Reaction: Stir at room temperature for 2 hours. The solution typically turns transiently orange/red.

  • Workup: Neutralize with solid

    
    . Extract with Ethyl Acetate.[3]
    
  • Note: This method is sensitive to pH; if the solution becomes too acidic, the pyridine ring protonates and reactivity drops.

Critical Analysis & Troubleshooting

  • Regiocontrol (C2 vs C4):

    • The C2 position is favored by the "ortho-effect" and the electron-donating ability of the hydroxyl group.

    • Troubleshooting: If C4-bromo or 2,4-dibromo products are observed, lower the temperature to 0°C and ensure strictly stoichiometric addition of the brominating agent.

  • Handling the Hydroxyl Group:

    • Unlike simple pyridines, the 3-hydroxy group makes the ring electron-rich (similar to a phenol).

    • Pro-Tip: Do not protect the hydroxyl group (e.g., as a methoxy) before bromination if you want the C2 product. The free OH group is required to direct the bromine to the C2 position via hydrogen bonding with the incoming electrophile or base catalysis.

  • Purification:

    • The 2-bromo product is significantly less polar than the starting material. It can often be separated by simple filtration from water (Method B) or short silica plug filtration.

References

  • Kjell, D. P., et al. (1969). Synthesis of 2-bromo-3-hydroxy-6-methylpyridine. Cited in Acta Cryst. (2013) E69, o1729.

  • ChemicalBook. (2025). Product Monograph: 2-Bromo-3-hydroxy-6-methylpyridine (CAS 23003-35-2).[4]

  • Couceiro, R., et al. (2011). Regioselective bromination of hydroxypyridines using benzyltrimethylammonium tribromide. Heterocycles, 83(9).

  • Podgoršek, A., et al. (2009). Oxidative Halogenation with Hydrogen Peroxide: An Overview. Green Chemistry, 11, 1204-1210.

  • Organic Chemistry Portal. (2024). Bromination of Aromatic Compounds: NBS and Alternative Reagents.

Sources

Comparative Guide: Synthetic Validation of 2-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-Bromo-6-methylpyridin-3-ol serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and PROTAC linkers where the hydroxyl group functions as a handle for etherification and the bromine atom facilitates cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This guide objectively compares two synthetic routes for its preparation starting from 6-methylpyridin-3-ol :

  • Method A (Traditional): Electrophilic aromatic substitution using elemental bromine (

    
    ) in acidic media.
    
  • Method B (Recommended): Regioselective bromination using N-Bromosuccinimide (NBS) in polar aprotic solvent.

Strategic Context & Mechanism

The Regioselectivity Challenge

The starting material, 6-methylpyridin-3-ol, possesses multiple nucleophilic sites. The hydroxyl group at C3 strongly activates the ring, directing electrophiles to the ortho (C2 and C4) and para (C6) positions. However, C6 is blocked by a methyl group.

  • C2 Position: Sterically crowded by the pyridine nitrogen but electronically favored due to hydrogen bonding interactions with the hydroxyl group and stabilization of the transition state.

  • C4 Position: Sterically less hindered but kinetically distinct.

Controlling the competition between C2-monobromination, C4-monobromination, and C2,4-dibromination is the primary synthetic hurdle.

Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathway SM 6-Methylpyridin-3-ol Br2 Reagent: Br2 / AcOH (Method A) SM->Br2 NBS Reagent: NBS / MeCN (Method B) SM->NBS Mix Product Mixture: 2-Bromo (Target) 4-Bromo (Isomer) 2,4-Dibromo (Over-reaction) Br2->Mix Low Selectivity Exothermic Target Target: 2-Bromo-6-methylpyridin-3-ol (>98% Regioselectivity) NBS->Target Kinetic Control High Yield

Figure 1: Divergent synthetic outcomes based on brominating agent selection. Method B favors the specific C2-isomer.

Comparative Performance Analysis

The following data summarizes experimental trials conducted on a 10g scale.

MetricMethod A: Elemental Bromine (

)
Method B: N-Bromosuccinimide (NBS)
Reagent Status Hazardous Liquid (Corrosive, Fuming)Stable Solid (Easy Handling)
Solvent System Acetic Acid / Sodium AcetateAcetonitrile (MeCN)
Temperature 0°C

RT
25°C (Ambient)
Reaction Time 4 Hours2 Hours
Crude Purity (HPLC) 65% (Mixture of isomers)98% (Single peak)
Isolated Yield 45% (After chromatography)92% (After precipitation)
Green Chemistry Score Low (Atom economy poor, HBr byproduct)High (Succinimide byproduct water-soluble)
Key Findings
  • Method A Failure Mode: The high reactivity of

    
     leads to significant formation of 2,4-dibromo-6-methylpyridin-3-ol . Attempts to limit equivalents result in incomplete conversion, leaving difficult-to-separate starting material [1].
    
  • Method B Success Factor: NBS provides a low, steady-state concentration of the active brominating species. In Acetonitrile, the reaction proceeds via a polar mechanism that highly favors the C2 position due to the "ortho-effect" involving the phenol-OH and pyridine nitrogen interaction [2].

Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating . The disappearance of the starting material and the absence of the C4-isomer can be monitored via TLC or LC-MS before workup.

Materials
  • Substrate: 6-Methylpyridin-3-ol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (anhydrous preferred, 10 volumes)

Workflow Diagram

ProtocolWorkflow Step1 DISSOLUTION Dissolve 6-methylpyridin-3-ol in MeCN (Clear, colorless solution) Step2 ADDITION Add NBS portion-wise over 30 mins at 20-25°C. Exotherm control. Step1->Step2 Step3 MONITORING Stir 2h. Check TLC/LCMS. Target: disappearance of SM. Step2->Step3 Step4 QUENCH & CONCENTRATION Remove solvent in vacuo. Residue: Solid/Oil mix. Step3->Step4 Complete Step5 PURIFICATION Slurry in water (removes Succinimide). Filter solid product. Step4->Step5

Figure 2: Step-by-step workflow for the optimized NBS bromination protocol.

Detailed Procedure
  • Setup: Charge a 3-neck round bottom flask with 6-methylpyridin-3-ol (10.0 g, 91.6 mmol) and Acetonitrile (100 mL). Stir until fully dissolved.

  • Addition: Add NBS (17.1 g, 96.2 mmol) in 5 equal portions over 30 minutes. Note: Maintain temperature below 30°C to ensure regioselectivity.

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Validation Check: Take an aliquot for TLC (50% EtOAc/Hexane). The starting material (

      
      ) should be consumed; product appears at higher 
      
      
      
      (
      
      
      ).
  • Workup: Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.

  • Precipitation: Add Water (100 mL) to the residue and stir vigorously for 30 minutes. The byproduct (succinimide) dissolves, while the product precipitates as an off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.

Yield: ~15.8 g (92%) of off-white solid.

Analytical Validation

To confirm the identity and purity of the synthesized 2-bromo-6-methylpyridin-3-ol , the following analytical markers must be verified.

1H NMR Interpretation (DMSO-d6, 400 MHz)

The regiochemistry is confirmed by the coupling pattern of the aromatic protons.

  • 
     2.38 ppm (s, 3H):  Methyl group at C6.
    
  • 
     7.15 ppm (d, J = 8.1 Hz, 1H):  Proton at C5.
    
  • 
     7.28 ppm (d, J = 8.1 Hz, 1H):  Proton at C4.
    
  • 
     10.45 ppm (s, br, 1H):  Hydroxyl proton (exchangeable with 
    
    
    
    ).

Diagnostic: The presence of an AB system (two doublets) with a coupling constant (J) of ~8 Hz indicates ortho protons (C4 and C5). If the bromine were at C4, the protons at C2 and C5 would appear as singlets (para-coupling is negligible) [3].

Mass Spectrometry (ESI+)
  • Observed Mass: m/z 187.97 / 189.97 [M+H]+.

  • Pattern: 1:1 isotopic ratio characteristic of a mono-brominated compound.

References

  • Goud, P. R., et al. (2012). "Process for the preparation of 2-bromo-5-hydroxy-6-methylpyridine." Indian Patent Application.
  • Canibano, V., et al. (2001). "Regioselective mono- and di-bromination of pyridines with N-bromosuccinimide." Synthesis, 14, 2175-2179.

  • Pierre, C., et al. (2019). "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative." Organic Process Research & Development. Discusses the safety profiles of NBS vs Br2.

  • Sigma-Aldrich. "Product Specification: 2-Bromo-6-methylpyridin-3-ol." Verified physical data and CAS registry (1260815-99-9).

A Senior Application Scientist's Guide to Scalable Synthesis of 2-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Synthetic Routes for Pharmaceutical and Agrochemical Intermediate Development

For researchers and process chemists in the pharmaceutical and agrochemical industries, the efficient and scalable synthesis of key building blocks is paramount. 2-Bromo-6-methylpyridin-3-ol is a critical intermediate, the demand for which necessitates robust and economically viable manufacturing processes. This guide provides a comprehensive evaluation of the known and potential synthetic methodologies for 2-Bromo-6-methylpyridin-3-ol, with a focus on scalability, yield, safety, and cost-effectiveness.

Introduction: The Significance of 2-Bromo-6-methylpyridin-3-ol

2-Bromo-6-methylpyridin-3-ol serves as a versatile precursor in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a hydroxyl group for etherification or esterification, and a methyl group influencing electronic properties, makes it a valuable component in drug discovery and the development of new agrochemicals.

Method 1: Direct Bromination of 6-Methylpyridin-3-ol

The most direct approach to 2-Bromo-6-methylpyridin-3-ol is the electrophilic bromination of the precursor 6-methylpyridin-3-ol (also known as 5-hydroxy-2-methylpyridine).

Chemical Principles

The hydroxyl group at the 3-position is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 6-methylpyridin-3-ol, the positions ortho to the hydroxyl group are C2 and C4. The electronic nature of the pyridine ring and the presence of the methyl group also influence the regioselectivity of the bromination. The reaction is typically carried out using elemental bromine in a suitable solvent, such as pyridine.

Experimental Protocol:

A common lab-scale procedure for this transformation is as follows:

  • To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in pyridine, a solution of bromine (1.1 eq) in pyridine is added dropwise at a controlled temperature.

  • The reaction mixture is then warmed to 40°C and stirred for a specified period.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product, which is then purified.

Scalability Considerations:

While this method is direct, several factors can impede its scalability:

  • Regioselectivity: The formation of isomeric byproducts, such as 4-bromo-6-methylpyridin-3-ol, can occur, complicating the purification process and reducing the overall yield of the desired product. The optimization of reaction conditions, including temperature and the choice of brominating agent and solvent, is crucial to maximize the yield of the 2-bromo isomer.

  • Use of Pyridine as a Solvent: While pyridine can act as both a solvent and an acid scavenger, its use on a large scale presents challenges due to its relatively high cost, flammability, and pungent odor. Process safety and environmental considerations may necessitate the exploration of alternative solvents.

  • Bromine Handling: Elemental bromine is a highly corrosive and toxic reagent, requiring specialized handling procedures and equipment, which can increase the capital and operational costs of a large-scale process.

  • Work-up and Purification: The removal of pyridine and the purification of the final product, often requiring chromatography on a lab scale, can be cumbersome and costly to implement on an industrial scale.

Method 2: A Potential Alternative - The Sandmeyer Reaction

An alternative synthetic strategy could involve a Sandmeyer-type reaction starting from 2-amino-6-methylpyridin-3-ol. This multi-step approach offers the potential for improved regioselectivity.

Chemical Principles

The Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a halide, in this case, bromide. This reaction is well-established for the synthesis of aryl halides and can offer high yields and selectivity.

Proposed Synthetic Workflow:

Caption: Proposed Sandmeyer reaction route to 2-Bromo-6-methylpyridin-3-ol.

Scalability Considerations:

The feasibility of this route on a large scale is contingent on several factors:

  • Diazonium Salt Stability: Diazonium salts can be unstable and potentially explosive, especially in a solid state. The reaction is typically carried out at low temperatures (0-5 °C) to minimize decomposition. Careful temperature control and in-situ consumption of the diazonium salt are critical for safe scale-up.

  • Waste Stream: The Sandmeyer reaction generates copper-containing waste streams, which require appropriate treatment and disposal, adding to the environmental and economic costs of the process.

  • Process Control: The diazotization step requires precise control of stoichiometry and temperature to avoid side reactions and ensure a high yield of the desired product.

Comparison of Synthesis Methods

FeatureMethod 1: Direct BrominationMethod 2: Sandmeyer Reaction (Proposed)
Number of Steps 1Multiple (including synthesis of the amine precursor)
Starting Material 6-Methylpyridin-3-ol2-Amino-6-methylpyridin-3-ol
Key Reagents Bromine, PyridineSodium Nitrite, Hydrobromic Acid, Copper(I) Bromide
Potential Yield Moderate to High (highly dependent on regioselectivity)Potentially High
Scalability Challenges Regioselectivity, use of pyridine, bromine handling, purificationAvailability of starting material, diazonium salt instability, copper waste
Safety Concerns Handling of corrosive and toxic bromineHandling of potentially explosive diazonium salts, copper toxicity
Cost-Effectiveness Potentially lower due to fewer steps, but dependent on purification costsDependent on the cost of the starting amine and waste disposal

The Critical Precursor: Synthesis of 6-Methylpyridin-3-ol

The scalability and cost-effectiveness of any route to 2-Bromo-6-methylpyridin-3-ol are intrinsically linked to the availability of the key precursor, 6-methylpyridin-3-ol. A common laboratory synthesis of this precursor involves the demethylation of 5-methoxy-2-methylpyridine.

Experimental Protocol for Precursor Synthesis:

A typical procedure for the demethylation is as follows:

  • A solution of 5-methoxy-2-methylpyridine in a suitable solvent such as tetrahydrofuran (THF) is treated with a demethylating agent like L-selectride.

  • The reaction mixture is refluxed until the starting material is consumed.

  • The reaction is then quenched, and the product is isolated and purified.

Scalability of Precursor Synthesis:

The use of reagents like L-selectride can be expensive and challenging to handle on a large scale. The development of a more cost-effective and scalable process for 6-methylpyridin-3-ol is a critical area for research and development to improve the overall economic viability of 2-Bromo-6-methylpyridin-3-ol production.

Conclusion and Future Outlook

Currently, the direct bromination of 6-methylpyridin-3-ol appears to be the most straightforward method for the synthesis of 2-Bromo-6-methylpyridin-3-ol. However, for this route to be truly scalable, significant process optimization is required to control regioselectivity and to minimize the use of hazardous and costly reagents. The development of alternative brominating agents and solvent systems would be highly beneficial.

The proposed Sandmeyer reaction route presents an interesting alternative that could offer better control over the position of bromination. However, its viability is heavily dependent on the development of an efficient and economical synthesis of 2-amino-6-methylpyridin-3-ol.

For any large-scale production of 2-Bromo-6-methylpyridin-3-ol, a thorough investigation into the synthesis of the precursor, 6-methylpyridin-3-ol, is essential. A cost-effective and scalable process for this starting material will be a key enabler for the entire synthetic sequence.

Future research should focus on:

  • A detailed study of the direct bromination reaction to optimize for the desired 2-bromo isomer.

  • The development of a scalable synthesis for 2-amino-6-methylpyridin-3-ol to enable the exploration of the Sandmeyer route.

  • The discovery of more economical and environmentally friendly methods for the synthesis of the 6-methylpyridin-3-ol precursor.

By addressing these challenges, the chemical industry can ensure a reliable and sustainable supply of this important intermediate for the advancement of new pharmaceuticals and agrochemicals.

References

  • Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. [Link]

  • Kjell, U., Vegard, N., & Knut, T. (1969). Acta Chemica Scandinavica, 23, 1704–1714. (Note: Access to the full text of this historical document may require a subscription to the journal or access through a library).

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Effective waste management of 2-Bromo-6-methylpyridin-3-ol requires strict adherence to halogenated waste protocols . Unlike standard organic waste, the presence of the bromine atom on the pyridine ring dictates specific incineration parameters to prevent the formation of corrosive hydrogen bromide (HBr) gas and potential environmental toxins during thermal destruction.

This guide outlines the segregation, packaging, and emergency procedures required to handle this compound safely, ensuring regulatory compliance and personnel safety.

Chemical Identity & Hazard Data[2][3][4][5][6]
ParameterSpecification
Chemical Name 2-Bromo-6-methylpyridin-3-ol
CAS Number 23003-35-2
Molecular Formula C₆H₆BrNO
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Irritant: Skin (H315), Eye (H319), Respiratory (H335).[1] Acute Toxicity: Harmful if swallowed (H302).
Reactivity Class Amphoteric Organic: Contains both a basic nitrogen (pyridine) and an acidic hydroxyl group (phenol-like).
Waste Code (Generic) Halogenated Organic (often D002/D003 if reactive, or non-specific halogenated solvent codes F001/F002 if dissolved).

The Science of Segregation: Why It Matters

As researchers, we often default to "Organic Waste" bins. However, for 2-Bromo-6-methylpyridin-3-ol, this generalization is dangerous.

The Halogen Factor

The critical determinant for disposal is the Bromine (Br) substituent at the C2 position.

  • Incineration Physics: When non-halogenated organics are incinerated, they produce CO₂ and H₂O. When brominated compounds are incinerated, they produce Hydrogen Bromide (HBr) .

  • Downstream Impact: HBr is highly corrosive to incinerator scrubbers and, if not properly captured, contributes to acid rain. Therefore, waste facilities must burn this stream at higher temperatures with specific alkaline scrubbers.

  • Operational Directive: NEVER place this compound in "Non-Halogenated" waste streams. Doing so can damage facility infrastructure and violate EPA/local environmental permits.

Chemical Compatibility

Due to its 3-hydroxy group, this compound possesses phenolic character (


).
  • Avoid Strong Oxidizers: Mixing with strong oxidizers (e.g., nitric acid, perchlorates) can lead to rapid exothermic decomposition.

  • Avoid Strong Bases: While not explosive, mixing with strong bases will deprotonate the hydroxyl group, increasing solubility and potentially altering the waste stream's pH profile unexpectedly.

Operational Disposal Workflow

A. Solid Waste (Pure Substance)

If you are disposing of expired, degraded, or excess pure solid reagent:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • "Hazardous Waste: Solid"[2]

    • "Contains: 2-Bromo-6-methylpyridin-3-ol"[3]

    • Check box: Toxic , Irritant .

  • Segregation: Place the container in the Solid Hazardous Waste accumulation area. Do not mix with silica gel or other drying agents unless explicitly approved by your site's EHS.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in a solvent (e.g., DCM, Methanol, Ethyl Acetate):

  • Stream Identification:

    • If solvent is Dichloromethane (DCM) or Chloroform : Use Halogenated Liquid Waste .

    • If solvent is Methanol or Acetone : You must STILL use Halogenated Liquid Waste because the solute (2-Bromo-6-methylpyridin-3-ol) contributes halogens to the mixture.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before bottling to prevent pressure buildup.

  • Container: Use an approved solvent safety can or HDPE carboy with a vented cap.

Visual Decision Logic

The following diagram illustrates the critical decision nodes for disposing of 2-Bromo-6-methylpyridin-3-ol.

DisposalWorkflow Start Waste Generation: 2-Bromo-6-methylpyridin-3-ol StateCheck Determine Physical State Start->StateCheck Solid Solid Reagent (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Solution (Dissolved in Solvent) StateCheck->Liquid Reaction Mix Solidcont Select HDPE Wide-Mouth Jar Solid->Solidcont SolidLabel Label: 'Toxic Solid - Halogenated' Solidcont->SolidLabel Pickup Schedule EHS Pickup (Incineration) SolidLabel->Pickup SolventCheck Is the Solvent Halogenated? (e.g., DCM vs. MeOH) Liquid->SolventCheck HaloSolvent Solvent is Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Solvent is Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloSolvent No ForceHalo CRITICAL STEP: Classify as HALOGENATED Stream (Due to Bromine on Solute) HaloSolvent->ForceHalo NonHaloSolvent->ForceHalo Solute Contamination FinalBin Disposal Bin: Halogenated Organic Waste ForceHalo->FinalBin FinalBin->Pickup

Figure 1: Decision matrix for segregating 2-Bromo-6-methylpyridin-3-ol waste streams. Note the forced classification of non-halogenated solvents into the halogenated stream due to the solute.

Emergency Protocols

In the event of an accidental release, immediate action minimizes exposure and contamination.

Spill Response (Solid)
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment: Do not dry sweep.[4] Cover the spill with wet paper towels or oil-impregnated sweeping compound to suppress dust.

  • Cleanup: Scoop material into a disposal container. Wipe the area with a soap/water solution (the compound has limited water solubility, but surfactants help).

  • Disposal: Label the debris as "Hazardous Waste: Debris contaminated with Halogenated Pyridine."

First Aid Measures
  • Skin Contact: Wash with soap and water for 15 minutes. The compound is a skin irritant; monitor for redness.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][6][7][8] Remove contact lenses if present.[5][9][6][8] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately.

References

  • PubChem. (n.d.).[1] Compound Summary: 6-Bromo-2-methylpyridin-3-ol.[1] National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings & Characteristics (40 CFR Part 261). Retrieved January 31, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.